Nizofenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGBZLHGOVJDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-86-7 (fumarate), 54533-86-7 (unspecified maleate) | |
| Record name | Nizofenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401014745 | |
| Record name | Nizofenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-85-6 | |
| Record name | Nizofenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nizofenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nizofenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nizofenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIZOFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nizofenone: A Technical Overview of its Chemical Structure and Properties
Abstract
Nizofenone is a neuroprotective agent that has demonstrated efficacy in mitigating neuronal damage following cerebral anoxia. This technical guide provides a detailed examination of the chemical structure of this compound, its physicochemical properties, and relevant experimental methodologies for its study. The intended audience for this document includes researchers, scientists, and professionals engaged in drug development and neuroscience.
Chemical Structure and Identification
This compound is chemically identified as (2-chlorophenyl)(2-{2-[(diethylamino)methyl]-1H-imidazol-1-yl}-5-nitrophenyl)methanone.[1] Its structure comprises a central benzophenone core, substituted with a chloro group, a nitro group, and a diethylaminomethyl-imidazole moiety.
The canonical SMILES representation for this compound is: Clc1ccccc1C(=O)c3cc(--INVALID-LINK--=O)ccc3n2ccnc2CN(CC)CC[1]
Below is a two-dimensional representation of the this compound chemical structure.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H21ClN4O3 | [1][2][3] |
| Molecular Weight | 412.87 g/mol | |
| CAS Number | 54533-85-6 | |
| Melting Point | 75-76 °C | |
| Boiling Point | 609.7 °C at 760 mmHg | |
| Density | 1.28 g/cm³ | |
| Flash Point | 322.5 °C | |
| Vapor Pressure | 8.3 x 10⁻¹⁵ mmHg at 25°C | |
| Refractive Index | 1.623 | |
| pKa (Predicted) | 8.75 ± 0.25 |
Mechanism of Action
This compound exerts its neuroprotective effects through a multifactorial mechanism. The core of its action is the amelioration of the imbalance between energy demand and supply in ischemic brain tissue. It has been shown to inhibit the excessive release of glutamate and the accumulation of lactate during and after an ischemic event. Furthermore, this compound possesses radical-scavenging properties, comparable to vitamin E, which allows it to inhibit lipid peroxidation induced by oxygen radicals. This combination of effects helps to reduce neuronal cell death and preserve brain tissue integrity following anoxic or ischemic insults.
Experimental Protocols
Synthesis of this compound
Detailed, step-by-step synthesis protocols for this compound are described in patents DE 2403416 and US 3915981. Unfortunately, the specific experimental procedures from these patents were not available in the public domain resources accessed for this guide.
In Vivo Model of Global Cerebral Ischemia: 4-Vessel Occlusion (4-VO) in Rats
A common and relevant experimental model to evaluate the neuroprotective effects of compounds like this compound is the 4-vessel occlusion (4-VO) model in rats. This procedure induces transient forebrain ischemia, leading to delayed neuronal death, particularly in the CA1 region of the hippocampus.
Objective: To induce a controlled and reproducible global cerebral ischemic event in rats to study the pathophysiology of ischemic brain injury and to test the efficacy of neuroprotective agents.
Methodology:
The 4-VO model is a two-day surgical procedure:
-
Day 1: Vertebral Artery Cauterization
-
The rat is anesthetized, and the alar foramina of the first cervical vertebra are exposed.
-
The vertebral arteries are permanently occluded by electrocauterization.
-
Loose silk sutures are placed around each common carotid artery for subsequent occlusion.
-
The incisions are closed, and the animal is allowed to recover.
-
-
Day 2: Transient Common Carotid Artery Occlusion
-
The rat is re-anesthetized.
-
The previous neck incision is reopened to expose the common carotid arteries.
-
Global cerebral ischemia is induced by tightening the sutures or applying atraumatic clips to occlude both common carotid arteries for a defined period (e.g., 10-30 minutes).
-
Following the ischemic period, the clips or sutures are removed to allow for reperfusion of the brain.
-
The incision is closed, and the animal is monitored during recovery.
-
Post-Procedure Evaluation:
-
Histological Analysis: Brain tissue is collected at various time points post-ischemia to assess neuronal damage, typically using staining methods like cresyl violet or Fluoro-Jade.
-
Behavioral Testing: Cognitive deficits, particularly spatial memory, are often assessed using tasks such as the Morris water maze.
Below is a diagram illustrating the workflow for the 4-Vessel Occlusion experimental model.
Caption: Workflow of the 4-Vessel Occlusion model.
References
The Advent of a Neuroprotectant: Early Studies and Discovery of Nizofenone (Y-9179)
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Nizofenone, designated Y-9179 during its development, emerged from early research as a promising neuroprotective agent with potential applications in acute neurological conditions such as stroke. This imidazole derivative was investigated for its ability to shield neurons from the devastating consequences of cerebral anoxia and ischemia. This technical guide delves into the foundational studies that characterized this compound, presenting a comprehensive overview of its discovery, mechanism of action, and the preclinical and clinical evidence that defined its early development. The information is tailored for researchers, scientists, and professionals in the field of drug development, providing a detailed look at the quantitative data, experimental methodologies, and logical frameworks of the initial research.
Core Pharmacological Profile
This compound (chemical formula: C₂₁H₂₁ClN₄O₃, molar mass: 412.87 g·mol⁻¹) is a benzophenone derivative. Its neuroprotective effects are attributed to a multi-faceted mechanism of action, primarily centered on mitigating the downstream effects of cerebral ischemia.
Mechanism of Action
Early investigations revealed that this compound's protective effects against ischemic brain injury are not due to a single molecular interaction but rather a combination of beneficial actions on key pathophysiological events that occur during and after an ischemic insult.[1]
The proposed mechanisms of action include:
-
Free Radical Scavenging: this compound acts as a potent scavenger of free radicals, helping to reduce oxidative stress, a major contributor to neuronal damage following ischemia.[1]
-
Inhibition of Excitotoxicity: The drug has been shown to suppress the release of the excitatory neurotransmitter glutamate, which, in excess, leads to a toxic influx of calcium into neurons and subsequent cell death.
-
Reduction of Metabolic Disturbances: this compound helps to ameliorate the metabolic crisis that occurs in ischemic tissue by reducing the accumulation of lactate.
-
Preservation of Cellular Energy: Studies have indicated that this compound aids in preserving cerebral energy stores under anoxic conditions.
-
Inhibition of Free Fatty Acid Liberation: The drug has been found to suppress the ischemia-induced liberation of free fatty acids in the brain.
The following diagram illustrates the key points in the ischemic cascade and the proposed intervention points of this compound.
Preclinical Studies
A series of pivotal preclinical studies in animal models of cerebral ischemia provided the initial evidence for the neuroprotective efficacy of this compound.
Feline Model of Middle Cerebral Artery Occlusion
One of the earliest and most cited studies utilized a feline model of chronic middle cerebral artery (MCA) occlusion to compare the protective effects of this compound (Y-9179) with pentobarbital.
Experimental Protocol:
-
Subjects: Adult cats.
-
Ischemia Model: Permanent occlusion of the middle cerebral artery.
-
Treatment Groups:
-
This compound (Y-9179)
-
Pentobarbital
-
Saline (Control)
-
-
Outcome Measures:
-
Mortality rate
-
Infarction size (assessed histologically)
-
Neurological status
-
Quantitative Data Summary:
| Treatment Group | Mortality Rate | Infarction Size Reduction | Reference |
| This compound (Y-9179) | Lower than control | Statistically significant | |
| Pentobarbital | Lower than control | Statistically significant | |
| Control (Saline) | Higher than treated groups | - |
The study concluded that this compound significantly reduced the size of the cerebral infarction and improved outcomes in a manner comparable to pentobarbital, but with potentially fewer sedative side effects.
Rodent Models of Cerebral Ischemia
Further studies in rodent models corroborated the neuroprotective effects of this compound.
Experimental Protocol (Rat Model):
-
Subjects: Rats.
-
Ischemia Model: 4-vessel occlusion to induce transient forebrain ischemia.
-
Treatment: this compound (10 mg/kg, i.p.).
-
Outcome Measures:
-
Neuronal cell death in the hippocampus (CA1 pyramidal cells).
-
Extracellular levels of glutamate and lactate in the hippocampus (measured by microdialysis).
-
Quantitative Data Summary:
| Outcome Measure | Ischemia (Control) | Ischemia + this compound | Reference |
| Hippocampal CA1 Neuronal Death | Significant | Significantly inhibited | |
| Extracellular Glutamate Increase | Marked increase | Completely inhibited | |
| Post-ischemic Lactate Increase | Marked increase | Completely inhibited |
These findings provided strong evidence for this compound's ability to counteract the key neurochemical changes associated with ischemic brain injury.
The following diagram outlines a generalized workflow for preclinical evaluation of neuroprotective agents like this compound in a rodent model of focal cerebral ischemia.
Early Clinical Evaluation
The promising preclinical data led to the investigation of this compound in clinical settings, particularly for patients with subarachnoid hemorrhage (SAH), a condition often complicated by delayed cerebral ischemia.
Double-Blind Clinical Trial in Subarachnoid Hemorrhage
A significant early clinical study was a double-blind, placebo-controlled trial to evaluate the effect of this compound on delayed ischemic neurological deficits following aneurysmal rupture.
Experimental Protocol:
-
Patient Population: Patients with SAH due to aneurysmal rupture.
-
Study Design: Cooperative double-blind clinical trial.
-
Treatment Groups:
-
This compound (Y-9179)
-
Placebo
-
-
Primary Outcome: Incidence and severity of delayed ischemic neurological deficits.
Key Findings:
While the study did not demonstrate that this compound could prevent the occurrence of vasospasm, a primary cause of delayed ischemia, it did suggest a beneficial effect on neurological outcomes in patients who developed vasospasm and received the drug. The group with sufficient drug coverage around the onset of vasospasm had a significantly better outcome compared to the placebo group.
Synthesis and Discovery
Information regarding the specific details of the initial synthesis and the discovery process of this compound (Y-9179) is not extensively available in the public domain. However, its chemical structure as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone fumarate indicates a synthetic pathway likely involving the coupling of a substituted benzophenone with an imidazole derivative. The development was likely driven by a screening program aimed at identifying compounds with protective effects against cerebral anoxia.
Conclusion
The early studies on this compound (Y-9179) established it as a neuroprotective agent with a multifaceted mechanism of action. Preclinical investigations in various animal models of cerebral ischemia consistently demonstrated its ability to reduce infarct size and mitigate the deleterious biochemical cascade triggered by a lack of blood flow and oxygen to the brain. While early clinical trials showed some promise in improving neurological outcomes in specific patient populations, the drug's development trajectory did not lead to widespread clinical use. Nevertheless, the foundational research on this compound contributed significantly to the understanding of neuroprotection and provided a valuable case study for the development of future therapies for acute ischemic stroke and other neurological emergencies. The data and experimental frameworks from these early studies remain a relevant resource for scientists and researchers in the ongoing quest for effective neuroprotective drugs.
References
Pharmacological Profile of Nizofenone: A Technical Guide for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nizofenone is a potent neuroprotective agent with a multifaceted pharmacological profile, demonstrating significant efficacy in preclinical models of cerebral ischemia and hypoxia. Its clinical application in preventing delayed ischemic neurological deficits following subarachnoid hemorrhage underscores its therapeutic relevance. This technical guide provides an in-depth overview of this compound's core neuroprotective mechanisms, supported by quantitative data from key experimental studies, detailed experimental protocols, and visualizations of its proposed signaling pathways. The primary mechanisms of action of this compound include the amelioration of the energy imbalance in ischemic tissue, complete inhibition of ischemia-induced glutamate release, potent free radical scavenging, and prevention of lipid peroxidation.
Quantitative Pharmacological Data
While specific IC50 and ED50 values for this compound are not consistently reported across the literature, its potent neuroprotective effects have been quantified in various in vivo and in vitro models. The following tables present a summary of the available quantitative data.
| Parameter | Model | Species | Dose/Concentration | Effect | Reference |
| Neuroprotection | KCN-induced mortality | Mice | 0.3 mg/kg (i.p.) | Significant decrease in mortality rate | [1] |
| 4-vessel occlusion | Rats | 10 mg/kg (i.p.) | Significant inhibition of neuronal cell death in hippocampus | [2] | |
| Metabolic Regulation | KCN-induced anoxia | Mice | 10 mg/kg (i.p.) | Ameliorated depletion of high-energy phosphates and glucose; reduced lactate accumulation | [1] |
| Glutamate Release | 4-vessel occlusion (ischemia) | Rats | 10 mg/kg (i.p.) | Completely inhibited the increase in extracellular glutamate | [2] |
| Antioxidant Activity | General assessment | - | - | Radical-scavenging action comparable to vitamin E | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the neuroprotective profile of this compound.
Four-Vessel Occlusion Model in Rats (for inducing transient global cerebral ischemia)
This protocol is adapted from methodologies used in studies investigating ischemia-induced glutamate release, a key target of this compound.
Objective: To induce transient global cerebral ischemia to study the neuroprotective effects of pharmacological agents.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Micro-aneurysm clips
-
Heating pad
-
Suture materials
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Vertebral Artery Occlusion: Make a midline cervical incision and expose the vertebral arteries. Cauterize the vertebral arteries bilaterally at the level of the first cervical vertebra.
-
Common Carotid Artery Occlusion: Carefully isolate both common carotid arteries, ensuring the vagus nerves are not damaged. Place loose ligatures around each artery.
-
Induction of Ischemia: The day after vertebral artery occlusion, re-anesthetize the animal. Tighten the ligatures around the common carotid arteries for a predetermined period (e.g., 15 minutes) to induce global cerebral ischemia.
-
Reperfusion: Release the ligatures on the common carotid arteries to allow for reperfusion.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time point relative to the ischemic insult (e.g., before or after).
-
Outcome Measures: Assess neurological deficits, infarct volume (e.g., using TTC staining), or perform neurochemical analyses (e.g., microdialysis for glutamate) at desired time points post-ischemia.
KCN-Induced Mortality in Mice (for assessing protection against cytotoxic hypoxia)
This model evaluates a compound's ability to protect against cellular energy metabolism disruption.
Objective: To determine the protective effect of a compound against chemically-induced cytotoxic hypoxia.
Materials:
-
Male ICR mice (20-25g)
-
Potassium cyanide (KCN) solution
-
This compound solution
-
Syringes and needles
Procedure:
-
Animal Grouping: Randomly assign mice to control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle to the respective groups.
-
Induction of Hypoxia: After a predetermined pretreatment time, administer a lethal dose of KCN (e.g., via subcutaneous injection).
-
Observation: Record the time to death or the number of surviving animals within a specified observation period.
-
Data Analysis: Analyze the data to determine if the treatment significantly increases survival time or reduces mortality rate compared to the control group.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This in vitro assay measures a key indicator of oxidative damage.
Objective: To quantify the extent of lipid peroxidation in brain tissue and assess the inhibitory effect of a compound.
Materials:
-
Brain tissue homogenate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
This compound solution at various concentrations
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare brain tissue homogenates in a suitable buffer.
-
Reaction Mixture: To the brain homogenate, add the test compound (this compound) at various concentrations or vehicle.
-
Induction of Peroxidation: Induce lipid peroxidation using an agent like ferrous sulfate or hydrogen peroxide.
-
TBARS Reaction: Stop the reaction by adding TCA, followed by the addition of TBA solution. Heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve generated with a malondialdehyde (MDA) standard. Determine the percentage inhibition of lipid peroxidation by this compound at different concentrations.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its ability to intervene in multiple, interconnected pathways that are activated during cerebral ischemia.
Caption: Proposed neuroprotective mechanisms of this compound in cerebral ischemia.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments designed to characterize the neuroprotective properties of a compound like this compound.
Caption: General experimental workflow for evaluating a neuroprotective compound.
Caption: Workflow for in vitro assessment of antioxidant activity.
Conclusion
This compound stands as a significant neuroprotective compound with a well-documented, multi-target mechanism of action against the pathological cascades of cerebral ischemia. Its ability to mitigate energy failure, excitotoxicity, and oxidative stress provides a robust defense for neuronal tissue. The quantitative data, though lacking exhaustive IC50/ED50 values in publicly accessible literature, consistently affirm its high potency in preclinical models. The experimental protocols detailed herein offer a foundational framework for further investigation into this compound's properties and for the screening of novel neuroprotective candidates. Future research aimed at delineating the specific molecular interactions and downstream signaling modulations of this compound will be instrumental in refining its therapeutic use and in the broader endeavor of neuroprotective drug development.
References
- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Nizofenone: A Comprehensive Technical Guide on its Role as a Free Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizofenone, a neuroprotective agent, has demonstrated significant efficacy in mitigating ischemic brain injury. A substantial body of evidence highlights its role as a potent free radical scavenger, contributing to its therapeutic effects. This technical guide provides an in-depth analysis of this compound's antioxidant properties, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal cell death and neurological deficits. A critical component of this cascade is the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which inflicts damage upon cellular macromolecules, including lipids, proteins, and nucleic acids.
This compound, a benzophenone derivative, has emerged as a promising neuroprotective agent. Its therapeutic utility is, in large part, attributed to its capacity to counteract the deleterious effects of oxidative stress. This document elucidates the specific free radical scavenging activities of this compound, providing a detailed examination of its antioxidant profile.
Mechanism of Action: Free Radical Scavenging
This compound's primary role as a free radical scavenger is centered on its ability to directly neutralize harmful reactive oxygen species and inhibit lipid peroxidation. Its antioxidant activity has been shown to be comparable to that of alpha-tocopherol (Vitamin E), a well-established biological antioxidant.[1][2]
The proposed mechanism involves the donation of a hydrogen atom from the this compound molecule to a free radical, thereby stabilizing the radical and preventing it from causing further cellular damage. This action is particularly crucial in the lipid-rich environment of the brain, where lipid peroxidation can propagate rapidly, leading to widespread membrane damage.
The consequence of this radical scavenging is the amelioration of several downstream pathological events associated with cerebral ischemia. By reducing the oxidative burden, this compound helps to preserve cellular integrity and function.
Quantitative Data on Free Radical Scavenging Activity
The antioxidant efficacy of this compound has been quantified in several key assays. The following tables summarize the available data, providing a clear comparison of its activity.
Table 1: Inhibition of Lipid Peroxidation
This assay measures the ability of a compound to inhibit the oxidative degradation of lipids. In the study by Yasuda et al. (1981), lipid peroxidation was induced in a rat brain mitochondrial suspension using ascorbic acid and Fe²⁺. The level of malondialdehyde (MDA), a byproduct of lipid peroxidation, was measured.
| Assay System | Concentration of this compound | Observed Effect | Reference |
| Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺ | 10 µM | Partial inhibition of peroxidative disintegration | [2] |
| Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺ | 100-200 µM | Complete inhibition of peroxidative disintegration | [2] |
| Rat Brain Mitochondria + Ascorbic Acid/Fe²⁺ | - | Activity approximately equivalent to α-tocopherol | [2] |
Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging
The DPPH assay is a common method to evaluate the ability of a compound to scavenge stable free radicals. While specific IC₅₀ values are not detailed in the available literature abstracts, the scavenging activity has been confirmed.
| Assay System | Observation | Reference |
| DPPH radical assay | This compound scavenges the DPPH free radical |
Note: Further research is required to determine the precise IC₅₀ value of this compound in the DPPH assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inhibition of Lipid Peroxidation in Rat Brain Mitochondria
This protocol is based on the methodology described by Yasuda et al. (1981).
Objective: To assess the ability of this compound to inhibit iron and ascorbate-induced lipid peroxidation in a biological membrane system.
Materials:
-
Rat brain mitochondria suspension
-
Ascorbic acid solution
-
Ferrous iron (Fe²⁺) solution
-
This compound solutions of varying concentrations (10 µM to 200 µM)
-
Alpha-tocopherol solution (for comparison)
-
Phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer
Procedure:
-
Prepare a suspension of rat brain mitochondria in phosphate buffer.
-
Aliquot the mitochondrial suspension into experimental tubes.
-
Add varying concentrations of this compound or alpha-tocopherol to the respective tubes. A control tube with no antioxidant should also be prepared.
-
Initiate lipid peroxidation by adding ascorbic acid and Fe²⁺ to the suspensions.
-
Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
Add TBA reagent to the supernatant and heat in a boiling water bath for a specified time to allow for the formation of the MDA-TBA adduct (a pink chromogen).
-
Cool the samples and measure the absorbance of the supernatant at a specific wavelength (typically 532 nm) using a spectrophotometer.
-
The degree of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing this compound to the control.
-
A decrease in the turbidity of the mitochondrial suspension can also be monitored as an indicator of peroxidative disintegration.
DPPH Radical Scavenging Assay
This is a generalized protocol for the DPPH assay, as the specific parameters used for this compound are not detailed in the available literature.
Objective: To evaluate the free radical scavenging capacity of this compound using the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
This compound solutions of varying concentrations
-
Methanol or ethanol (as solvent)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of this compound in the same solvent.
-
In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.
-
Add varying volumes of the this compound solutions to the DPPH solution. A control containing only the DPPH solution and solvent should be prepared.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical discoloration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
Signaling Pathways and Downstream Effects
The free radical scavenging activity of this compound is a critical upstream event that leads to a cascade of beneficial downstream effects in the context of cerebral ischemia. By mitigating oxidative stress, this compound influences several key signaling pathways and cellular processes that are dysregulated during an ischemic insult.
During ischemia, there is an excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity. This is coupled with an accumulation of lactate due to the shift to anaerobic metabolism. This compound has been shown to inhibit both of these pathological processes. Furthermore, the liberation of free fatty acids, which can be a source of further radical generation, is also suppressed by this compound.
Conclusion
This compound exhibits a potent free radical scavenging activity that is a cornerstone of its neuroprotective effects in cerebral ischemia. Its ability to inhibit lipid peroxidation at a level comparable to alpha-tocopherol underscores its significance as an antioxidant. While further studies are warranted to fully elucidate its quantitative scavenging capacity against a broader range of reactive oxygen species, the existing data strongly support its role in mitigating oxidative stress. The information compiled in this technical guide provides a solid foundation for future research and development of this compound and related compounds as therapies for oxidative stress-mediated neurological disorders.
References
In-Vitro Neuroprotective Effects of Nizofenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizofenone is a neuroprotective agent that has demonstrated significant potential in mitigating neuronal damage associated with ischemic events.[1] In-vitro studies are crucial for elucidating the specific mechanisms through which this compound exerts its protective effects at the cellular and molecular levels. This technical guide provides a comprehensive overview of the key in-vitro assays and methodologies used to evaluate the neuroprotective properties of this compound, focusing on its role in counteracting glutamate excitotoxicity, oxidative stress, and subsequent apoptotic pathways. While quantitative in-vitro data for this compound is limited in publicly available literature, this guide outlines the standard experimental protocols and expected qualitative outcomes based on existing research.
Core Neuroprotective Mechanisms of this compound
In-vitro investigations of this compound's neuroprotective effects center around its ability to interfere with key pathological events that lead to neuronal cell death. These mechanisms include:
-
Inhibition of Glutamate Excitotoxicity: this compound has been shown to suppress the release of glutamate, a primary excitatory neurotransmitter that, in excess, leads to neuronal damage.[2]
-
Radical Scavenging and Antioxidant Activity: The compound exhibits potent radical-scavenging action, comparable to vitamin E, and inhibits lipid peroxidation induced by oxygen radicals.[1]
-
Modulation of Intracellular Calcium Overload: By inhibiting excitotoxic cascades, this compound helps maintain intracellular calcium homeostasis.
-
Preservation of Mitochondrial Integrity: this compound's antioxidant and anti-excitotoxic properties contribute to the protection of mitochondrial function.
-
Anti-Apoptotic Effects: By mitigating the upstream triggers of programmed cell death, this compound can reduce neuronal apoptosis.
Quantitative Data Summary
While specific IC50 and EC50 values from in-vitro studies on this compound are not widely reported in the available literature, the following tables summarize the qualitative and semi-quantitative findings regarding its neuroprotective efficacy.
Table 1: Efficacy of this compound in In-Vitro Neurotoxicity Models
| In-Vitro Model | Key Parameter Measured | Observed Effect of this compound | Source |
| Glutamate Excitotoxicity | Neuronal Viability | Protective | General finding |
| Glutamate Release | Inhibitory (in-vivo data suggests complete inhibition) | [2] | |
| Oxidative Stress | Cell Viability | Protective | General finding |
| Reactive Oxygen Species (ROS) | Scavenging activity comparable to Vitamin E | [1] | |
| Lipid Peroxidation | Inhibitory | ||
| Oxygen-Glucose Deprivation (OGD) | Neuronal Viability | Protective | Implied by its mechanism |
| Apoptosis | Caspase-3 Activity | Inhibitory | Implied by its mechanism |
| DNA Fragmentation (TUNEL) | Reduced | Implied by its mechanism |
Table 2: Effects of this compound on Key Cellular and Molecular Targets
| Target | Assay | Observed Effect of this compound | Source |
| Intracellular Calcium [Ca2+]i | Calcium Imaging (e.g., Fura-2) | Attenuation of pathological increase | Implied by anti-excitotoxic action |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | Stabilization | Implied by antioxidant properties |
Experimental Protocols
This section details the methodologies for key in-vitro experiments to assess the neuroprotective effects of this compound.
Glutamate Excitotoxicity Assay
This assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.
-
Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats or mice).
-
Cells are plated on poly-D-lysine or poly-L-ornithine coated plates or coverslips.
-
Cultures are maintained in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27) for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Treatment:
-
Cultures are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Glutamate is then added to the culture medium at a neurotoxic concentration (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).
-
Following glutamate exposure, the medium is replaced with fresh, glutamate-free medium containing this compound.
-
-
Assessment of Neuroprotection (24 hours post-insult):
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable neurons (e.g., using Trypan Blue exclusion).
-
Cytotoxicity: Measured by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Oxidative Stress Assays
These assays determine the antioxidant properties of this compound.
-
Cell Culture and Treatment:
-
Neuronal cells (e.g., primary neurons or SH-SY5Y neuroblastoma cells) are cultured as described above.
-
Cells are pre-treated with this compound.
-
Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor (e.g., rotenone).
-
-
Measurement of ROS:
-
The intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy.
-
-
Sample Preparation:
-
Neuronal cells are treated with an inducing agent (e.g., Fe²⁺/ascorbate) in the presence or absence of this compound.
-
Cells are lysed, and the lysate is used for the assay.
-
-
Assay Principle:
-
Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).
-
TBARS react with thiobarbituric acid (TBA) at high temperature and low pH to form a colored adduct.
-
The absorbance of the adduct is measured spectrophotometrically (typically at 532 nm).
-
Intracellular Calcium Imaging
This technique visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.
-
Cell Preparation and Dye Loading:
-
Primary neurons are grown on glass coverslips.
-
Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.
-
-
Imaging:
-
The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and emission is collected at ~510 nm.
-
A baseline [Ca²⁺]i is established.
-
Cells are perfused with a solution containing glutamate or another depolarizing agent, with or without this compound.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay evaluates the effect of this compound on mitochondrial health.
-
Cell Preparation and Staining:
-
Neuronal cultures are treated with an insult (e.g., glutamate or an oxidative stressor) in the presence or absence of this compound.
-
Cells are then incubated with the cationic fluorescent dye JC-1.
-
-
Principle of JC-1 Staining:
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
-
Analysis:
-
The ratio of red to green fluorescence is determined using a fluorescence microscope or a flow cytometer. A higher red/green ratio indicates healthier mitochondria.
-
Apoptosis Assays
These assays determine if this compound can prevent programmed cell death.
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
Treated cells are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are visualized by fluorescence microscopy.
-
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Procedure:
-
Cell lysates are prepared from treated and control cells.
-
A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is added to the lysates.
-
Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule, which is quantified.
-
Conclusion
The in-vitro experimental protocols detailed in this guide provide a robust framework for characterizing the neuroprotective mechanisms of this compound. By employing these assays, researchers can systematically evaluate its efficacy in mitigating glutamate excitotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis. While specific quantitative data from in-vitro studies on this compound remain to be fully elucidated and published, the available evidence strongly supports its multifaceted neuroprotective profile. Further in-vitro research is warranted to establish precise dose-response relationships and to fully unravel the molecular signaling pathways modulated by this promising neuroprotective agent.
References
An In-Depth Technical Guide to the Investigational History of Nizofenone in Neurology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizofenone, a potent neuroprotective agent, has been the subject of significant investigation for its therapeutic potential in neurological disorders, particularly those involving cerebral ischemia. This technical guide provides a comprehensive overview of the investigational history of this compound, detailing its mechanism of action, preclinical and clinical studies, and the experimental protocols utilized in its evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting the pathophysiological cascade initiated by cerebral ischemia. Its key mechanisms of action include:
-
Free Radical Scavenging: this compound is a potent scavenger of free radicals, comparable to vitamin E, and effectively inhibits oxygen radical-induced lipid peroxidation[1]. This action is critical in mitigating the oxidative stress that follows an ischemic event, a major contributor to neuronal damage.
-
Inhibition of Excitotoxicity: A hallmark of ischemic brain injury is the excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity and neuronal death. This compound has been shown to completely block ischemia-induced glutamate release[1][2].
-
Preservation of Cerebral Energy Metabolism: Ischemia leads to a rapid depletion of cerebral high-energy phosphate stores (like ATP), an accumulation of lactate, and a decrease in glucose concentrations. This compound has been demonstrated to ameliorate these anoxic disorders of cerebral energy metabolism, helping to maintain the cerebral energy charge potential close to its normal value[3].
-
Reduction of Ischemic Byproducts: The drug also significantly inhibits the post-ischemic accumulation of lactate, further contributing to its neuroprotective profile[2].
Preclinical Investigations
The cerebroprotective effects of this compound have been extensively evaluated in various experimental models of cerebral hypoxia and ischemia. These studies have provided a robust preclinical foundation for its clinical investigation.
Animal Models of Cerebral Ischemia and Hypoxia
A variety of animal models have been employed to simulate the conditions of stroke and other ischemic brain injuries to test the efficacy of this compound.
-
Rodent Models:
-
KCN-Induced Anoxia in Mice: This model induces histotoxic anoxia. This compound demonstrated a dose-dependent decrease in the rate of KCN-induced mortality.
-
Bilateral Carotid Artery Occlusion in Mongolian Gerbils: This model produces forebrain ischemia. This compound was shown to significantly reduce the mortality rate following transient bilateral occlusion of the carotid arteries.
-
Four-Vessel Occlusion in Rats: This model of transient global cerebral ischemia was used to demonstrate this compound's ability to inhibit neuronal cell death in the hippocampus.
-
-
Feline Model:
-
Middle Cerebral Artery Occlusion (MCAO) in Cats: This model of focal cerebral ischemia was used in early investigations to show that this compound could significantly decrease the size of the resulting infarction.
-
Summary of Preclinical Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Preclinical Study: KCN-Induced Mortality in Mice | |
| Dose (i.p.) | Effect |
| 0.3 mg/kg | Significant protection against mortality |
| 10 mg/kg | Ameliorated KCN-induced anoxic disorder of cerebral energy metabolism |
| Preclinical Study: Transient Bilateral Carotid Artery Occlusion in Mongolian Gerbils | ||
| Treatment | Dosage | Mortality Rate (1-month follow-up) |
| Control | - | 100% |
| This compound | 30 mg/kg | 41% (p < 0.01) |
| Pentobarbital | 60 mg/kg | 40% (p < 0.01) |
| Preclinical Study: Middle Cerebral Artery Occlusion in Cats | |
| Treatment | Effect |
| This compound (Y-9179) | Statistically significant decrease in infarction rate |
| Pentobarbital | Statistically significant decrease in infarction rate |
Clinical Investigations
The promising preclinical data led to the clinical investigation of this compound, primarily in the context of subarachnoid hemorrhage (SAH), a condition often complicated by delayed cerebral ischemia due to vasospasm.
Multi-Center Double-Blind Clinical Study in Subarachnoid Hemorrhage
A pivotal multi-center, controlled, double-blind clinical study was conducted to evaluate the efficacy of this compound in patients with SAH.
-
Study Design: 208 patients with SAH were enrolled within two weeks of the initial hemorrhage. 102 patients received this compound in addition to conventional therapy, while 106 patients received a placebo.
-
Primary Outcomes: The study assessed functional recovery and other clinical findings.
-
Key Findings:
-
Treatment with this compound was significantly more effective than placebo in terms of functional recovery (p < 0.05).
-
While there was no significant difference in the overall mortality rate between the two groups, a significantly higher percentage of survivors in the this compound group had a good outcome (p < 0.05).
-
The beneficial effects of this compound were particularly pronounced in patients who developed delayed ischemic symptoms.
-
Summary of Clinical Trial Data
| Clinical Trial: this compound in Subarachnoid Hemorrhage | |||
| Group | Number of Patients | Functional Recovery | Good Outcome in Survivors |
| This compound | 102 | Significantly better than placebo (p < 0.05) | Significantly higher than placebo (p < 0.05) |
| Placebo | 106 | - | - |
Experimental Protocols
To facilitate reproducibility and further research, this section details the methodologies for key experiments cited in the investigational history of this compound.
KCN-Induced Anoxia Model in Mice
Objective: To assess the protective effect of this compound against histotoxic anoxia.
Protocol:
-
Male ICR mice are used.
-
This compound is administered intraperitoneally (i.p.) at varying doses (e.g., 0.3 mg/kg).
-
After a set time, potassium cyanide (KCN), a potent inhibitor of cellular respiration, is administered to induce anoxia.
-
The primary endpoint is the rate of mortality, which is recorded and compared between the this compound-treated and control groups.
-
For biochemical analysis, at a higher dose (e.g., 10 mg/kg i.p.), brain tissue is collected to measure levels of high-energy phosphates (ATP), glucose, and lactate to assess the impact on cerebral energy metabolism.
Four-Vessel Occlusion Model in Rats
Objective: To evaluate the neuroprotective effect of this compound against transient global cerebral ischemia.
Protocol:
-
Male Wistar rats are used.
-
The vertebral arteries are electrocauterized.
-
On the following day, the common carotid arteries are occluded for a defined period (e.g., 15 minutes) to induce global cerebral ischemia.
-
This compound (e.g., 10 mg/kg i.p.) or a vehicle is administered prior to the ischemic insult.
-
Following reperfusion, neuronal cell death, particularly in the vulnerable CA1 region of the hippocampus, is assessed at a later time point (e.g., 7 days) using histological techniques.
-
Microdialysis can be employed to measure the extracellular levels of glutamate and lactate in the hippocampus during and after ischemia to assess the biochemical effects of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Cats
Objective: To investigate the effect of this compound on focal cerebral ischemia.
Protocol:
-
Adult cats are anesthetized.
-
The middle cerebral artery is permanently occluded via a transorbital approach.
-
Administration of this compound (identified as Y-9179 in early studies) or a saline control is initiated 30 minutes after MCAO and continued for a set period (e.g., 3 days).
-
The animals are observed for a week, after which they are sacrificed.
-
The brains are sectioned, and the area of infarction is measured using planimetry to determine the extent of ischemic damage.
Signaling Pathways and Development Timeline
The precise molecular signaling pathways through which this compound exerts its neuroprotective effects are complex and likely involve the modulation of multiple interconnected cascades. The inhibition of glutamate release and the reduction of oxidative stress are key downstream effects.
Caption: Proposed neuroprotective mechanism of this compound in cerebral ischemia.
The development of this compound (formerly Y-9179) was undertaken by Yoshitomi Pharmaceutical Industries, Ltd. in Japan. The company, which has since become part of Mitsubishi Tanabe Pharma Corporation, has a history of developing psychotropic and other pharmaceutical agents.
Caption: Investigational and development timeline of this compound.
Conclusion
This compound has a well-documented history as a neuroprotective agent with a multi-modal mechanism of action. Preclinical studies robustly demonstrated its efficacy in various models of cerebral ischemia, leading to successful clinical trials in patients with subarachnoid hemorrhage. Its ability to combat excitotoxicity, oxidative stress, and metabolic dysfunction highlights its therapeutic potential. This technical guide serves as a comprehensive resource for understanding the scientific journey of this compound and provides a foundation for future research in the development of novel neuroprotective strategies.
References
- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Nizofenone's Attenuation of Neuronal Cell Death Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizofenone is a potent neuroprotective agent that has demonstrated significant efficacy in mitigating neuronal cell death across various preclinical models of cerebral ischemia and hypoxia. Its multifaceted mechanism of action involves the attenuation of several key pathological cascades initiated by ischemic insults. This technical guide provides an in-depth analysis of this compound's effects on neuronal cell death pathways, presenting quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying signaling mechanisms. The primary modes of action of this compound include potent free radical scavenging, inhibition of excitotoxic glutamate release, preservation of cellular energy homeostasis through the prevention of ATP depletion, and reduction of lactate accumulation. Clinical evidence further supports its use in preventing delayed ischemic neurological deficits following subarachnoid hemorrhage. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuroprotective strategies.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a combination of synergistic mechanisms that target critical pathways in the pathophysiology of ischemic neuronal injury.
Free Radical Scavenging and Inhibition of Lipid Peroxidation
A primary mechanism of this compound's neuroprotective action is its potent free radical scavenging activity, which is comparable to that of vitamin E.[1] By neutralizing reactive oxygen species (ROS), this compound effectively inhibits oxygen radical-induced lipid peroxidation, a major contributor to cell membrane damage and neuronal death following ischemic events.[1]
Attenuation of Excitotoxicity
This compound has been shown to completely block the excessive release of glutamate induced by ischemia.[1][2] This is a critical neuroprotective function, as high concentrations of extracellular glutamate lead to overstimulation of glutamate receptors, particularly NMDA receptors, resulting in excitotoxicity and neuronal demise.
Preservation of Energy Metabolism
During ischemic and anoxic conditions, this compound helps to maintain cerebral energy metabolism. It ameliorates the depletion of adenosine triphosphate (ATP) and the accumulation of lactate, thereby preserving the cellular energy charge potential.[3] This preservation of energy homeostasis is crucial for maintaining ion gradients and other essential cellular functions necessary for neuronal survival.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key studies investigating the neuroprotective efficacy of this compound in various experimental models.
| Experimental Model | Species | This compound Dose | Key Finding | Reference |
| KCN-induced anoxia | Mice | 0.3 mg/kg (i.p.) | Significant dose-dependent decrease in mortality rate. | |
| KCN-induced anoxia | Mice | 10 mg/kg (i.p.) | Ameliorated the depletion of high-energy phosphates and glucose, and reduced lactate accumulation. | |
| 4-vessel occlusion (15 min ischemia) | Rats | 10 mg/kg (i.p.) | Significantly inhibited neuronal cell death in the hippocampus CA1 region. | |
| 4-vessel occlusion (15 min ischemia) | Rats | 10 mg/kg (i.p.) | Completely inhibited the ischemia-induced increase in extracellular glutamate and post-ischemic lactate accumulation. | |
| Subarachnoid Hemorrhage (Clinical Trial) | Humans | Not specified in abstract | Significantly more effective than placebo in functional recovery (p < 0.05). |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to evaluate the neuroprotective effects of this compound.
Animal Models of Cerebral Ischemia
Four-Vessel Occlusion (4-VO) Model in Rats:
This model is widely used to induce transient global cerebral ischemia.
-
Surgical Preparation (Day 1):
-
Rats are anesthetized.
-
The vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.
-
Loose ligatures are placed around both common carotid arteries.
-
-
Ischemic Insult (Day 2):
-
The conscious rat is briefly restrained.
-
The common carotid arteries are occluded for a predetermined duration (e.g., 15 minutes) by tightening the ligatures.
-
Reperfusion is initiated by releasing the ligatures.
-
-
This compound Administration:
-
This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time relative to the ischemic insult.
-
-
Outcome Assessment:
-
After a survival period (e.g., 7 days), brain tissue is collected for histological analysis (e.g., counting surviving neurons in the hippocampal CA1 region).
-
Microdialysis can be performed during and after ischemia to measure extracellular levels of neurotransmitters (e.g., glutamate) and metabolites (e.g., lactate).
-
Biochemical Assays
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay):
Lipid peroxidation is a marker of oxidative stress.
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., KCl solution).
-
Thiobarbituric Acid (TBA) Reaction: The homogenate is incubated with a solution containing TBA at a high temperature (e.g., 95°C). MDA in the sample reacts with TBA to form a colored adduct.
-
Quantification: The absorbance of the resulting solution is measured spectrophotometrically (e.g., at 532 nm). The concentration of MDA is calculated using a standard curve.
Measurement of ATP Levels:
Cellular ATP levels are an indicator of energy status.
-
Sample Collection: Brain tissue is rapidly frozen in liquid nitrogen to halt metabolic activity.
-
Extraction: ATP is extracted from the tissue using an appropriate method (e.g., perchloric acid extraction).
-
Quantification: ATP levels are measured using a luciferin-luciferase-based bioluminescence assay. The light emitted is proportional to the amount of ATP present.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
This compound's Impact on Ischemic Cascade
Experimental Workflow for Evaluating this compound
References
- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound administration in the acute stage following subarachnoid hemorrhage. Results of a multi-center controlled double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Dissolution of Nizofenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizofenone is a neuroprotective agent that has demonstrated significant potential in preclinical studies for its ability to mitigate ischemic brain injury.[1] Its therapeutic effects are attributed to its capacity to inhibit glutamate release, reduce lactate accumulation, and scavenge free radicals during periods of cerebral ischemia.[1][2] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and maximizing its bioavailability in in-vivo experimental models. These application notes provide a detailed protocol for the dissolution of this compound for intraperitoneal (i.p.) administration in animal studies, based on established practices for similar compounds.
Physicochemical Properties and Dosage Summary
This compound is chemically known as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone fumarate. The fumarate salt form generally confers improved aqueous solubility compared to the free base. Preclinical studies have utilized a range of effective dosages administered intraperitoneally.
| Parameter | Value | Species | Reference |
| Chemical Formula | C₂₁H₂₁ClN₄O₃ · C₄H₄O₄ | - | Implied |
| Administration Route | Intraperitoneal (i.p.) | Mice, Rats | [3][4] |
| Effective Dosage Range | 0.3 mg/kg - 10 mg/kg | Mice, Rats |
Experimental Protocol: Dissolution of this compound for In-Vivo Administration
This protocol outlines a recommended procedure for dissolving this compound for intraperitoneal injection in rodents. It is crucial to maintain sterile conditions throughout the process to prevent contamination.
Materials:
-
This compound fumarate powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade (if required)
-
Polyethylene glycol 400 (PEG 400), sterile (if required)
-
Sterile water for injection
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for the animal species)
-
Vortex mixer
-
pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH) (optional)
-
Analytical balance
-
Laminar flow hood
Procedure:
-
Aseptic Preparation: Perform all steps in a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh the required amount of this compound fumarate powder based on the desired concentration and final volume.
-
Primary Dissolution (Aqueous Vehicle):
-
Transfer the weighed this compound powder to a sterile vial.
-
Add a small volume of sterile normal saline to the vial to create a paste.
-
Gradually add the remaining volume of sterile normal saline while vortexing continuously to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for administration.
-
-
Alternative Dissolution (Co-Solvent System - if necessary):
-
If this compound does not fully dissolve in normal saline, a co-solvent system may be required.
-
Option 1 (DMSO/Saline):
-
Dissolve the this compound powder in a small volume of DMSO (e.g., 5-10% of the final volume).
-
Once fully dissolved, slowly add sterile normal saline to reach the final desired volume while vortexing. Note: Ensure the final concentration of DMSO is kept to a minimum (ideally <5% v/v) to avoid potential toxicity.
-
-
Option 2 (PEG 400/Saline):
-
Dissolve the this compound powder in a volume of PEG 400 (e.g., up to 40% of the final volume).
-
Once dissolved, slowly add sterile normal saline to reach the final desired volume while vortexing.
-
-
-
pH Adjustment (Optional):
-
If solubility issues persist, the pH of the solution can be adjusted. Measure the pH of the solution using a sterile probe.
-
Adjust the pH with sterile 0.1 N HCl or 0.1 N NaOH to a physiologically acceptable range (typically pH 6.5-7.5) to potentially improve solubility.
-
-
Final Inspection and Administration:
-
Once a clear solution is obtained, it is ready for administration.
-
Draw the solution into a sterile syringe with the appropriate needle for the animal species and injection volume.
-
Administer the solution intraperitoneally as per the approved animal protocol.
-
Vehicle Selection Considerations:
The choice of vehicle is critical for the tolerability and validity of in-vivo studies.
| Vehicle | Advantages | Disadvantages |
| 0.9% Saline | Isotonic, well-tolerated, minimal physiological effect. | May not be suitable for poorly water-soluble compounds. |
| DMSO | Excellent solubilizing agent for many compounds. | Can have intrinsic biological effects and cause local irritation at higher concentrations. |
| PEG 400 | Good co-solvent, generally well-tolerated. | Can be viscous and may have some biological effects at higher concentrations. |
Visualizations
Proposed Neuroprotective Mechanism of this compound
References
- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation PMID: 7813567 | MCE [medchemexpress.cn]
- 3. Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
Application Notes and Protocols for Nizofenone in Rodent Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizofenone is a neuroprotective compound that has demonstrated significant cerebroprotective effects in various preclinical models of cerebral ischemia and hypoxia. Its mechanism of action involves the amelioration of the energy imbalance in ischemic tissue, inhibition of excessive glutamate release, and radical-scavenging properties.[1][2][3] These application notes provide a summary of the available data on the recommended dosage of this compound in rodent models of stroke, detailed experimental protocols for its administration, and an overview of its neuroprotective mechanisms. It is important to note that the majority of the available quantitative data comes from studies conducted in mice.
Data Presentation: this compound Dosage and Effects in Mouse Models of Cerebral Ischemia
The following table summarizes the quantitative data from studies investigating the effects of this compound in mouse models of cerebral ischemia.
| Animal Model | Dosage (Route) | Timing of Administration | Observed Effects | Reference |
| KCN-induced anoxia in mice | 0.3 mg/kg (i.p.) | Pre-treatment | Dose-dependent decrease in mortality rate.[1] | [1] |
| KCN-induced anoxia in mice | 10 mg/kg (i.p.) | Pre-treatment | Ameliorated anoxic disorder of cerebral energy metabolism, characterized by preventing the depletion of high-energy phosphate stores and glucose, and reducing the accumulation of lactate. | |
| Global ischemia (bilateral carotid artery occlusion) in mice | ≥ 3 mg/kg (i.p.) | Pre-treatment | Dose-dependently and remarkably increased survival time. | |
| Ischemia induced by decapitation in mice | Not specified | Pre-treatment | Marked suppression of both free fatty acid liberation (arachidonic and stearic acids) and ATP depletion. |
Experimental Protocols
Due to the limited availability of detailed protocols for this compound administration in rat models of stroke, the following section provides a standard protocol for inducing focal cerebral ischemia via middle cerebral artery occlusion (MCAO) in rats. This is followed by a recommended protocol for this compound administration, which is extrapolated from the available mouse data. Researchers should optimize the dosage and administration timing for their specific experimental setup.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature (37°C)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 silicone-coated nylon monofilament suture
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance in a mix of N₂O and O₂).
-
Place the rat in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with a 4-0 silk suture.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 4-0 nylon monofilament suture through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.
-
After the desired period of occlusion (e.g., 60, 90, or 120 minutes), carefully withdraw the filament to allow reperfusion.
-
Ligate the ECA stump, remove the ligature from the CCA, and close the cervical incision.
-
Allow the animal to recover from anesthesia in a warm cage.
Protocol 2: Administration of this compound
This recommended protocol is based on effective dosages observed in mouse studies and should be optimized for rat models.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, dimethyl sulfoxide (DMSO) followed by dilution in saline)
-
Syringes and needles for administration
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. The final concentration should be prepared to deliver the desired dose in an appropriate injection volume (e.g., 1-2 ml/kg for intraperitoneal injection).
-
Timing of Administration:
-
Pre-treatment: Administer this compound intraperitoneally (i.p.) at a dose range of 0.3 mg/kg to 10 mg/kg, 30 to 60 minutes prior to the induction of MCAO.
-
Post-treatment: To assess the therapeutic window, administer this compound (i.p. or intravenously) at various time points after the onset of reperfusion (e.g., immediately, 1 hour, 2 hours post-reperfusion).
-
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route in rodent studies. For a more rapid onset of action, intravenous (i.v.) administration can be considered, though the dosage may need to be adjusted.
Assessment of Neuroprotective Effects
Neurological Deficit Scoring
Assess neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's or a 5-point scale).
Example 5-Point Neurological Deficit Score:
-
0: No apparent neurological deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling.
-
4: Spontaneous circling or barrel rolling.
-
5: No spontaneous movement or death.
Infarct Volume Measurement
-
At a predetermined endpoint (e.g., 72 hours post-MCAO), euthanize the rat.
-
Carefully remove the brain and section it into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume. The infarct volume can be expressed as a percentage of the total hemispheric volume.
Visualization of Mechanisms and Workflows
Signaling Pathways
The following diagram illustrates the proposed neuroprotective mechanisms of this compound in the context of ischemic stroke.
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a rat model of stroke.
Caption: Experimental workflow for this compound in a rat MCAO model.
References
Application Note & Protocol: Quantification of Nizofenone in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizofenone is a neuroprotective drug that has been investigated for its potential in treating cerebral ischemia. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship analysis, and overall drug development. This document provides a detailed protocol for a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The described method is based on established principles of bioanalytical method development and validation.
Principle
This method utilizes reversed-phase HPLC for the separation of this compound from endogenous plasma components. Plasma samples are first subjected to protein precipitation to release the drug from plasma proteins and remove the majority of interfering macromolecules. An internal standard (IS) is added prior to sample preparation to ensure accuracy and precision by correcting for variations during sample processing and injection. The supernatant is then injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a wavelength appropriate for this compound.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diazepam or another suitable, structurally unrelated compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 3.5 with formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm.
-
Internal Standard (IS): A suitable internal standard should be selected. For this representative method, Diazepam is proposed.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations for spiking into plasma.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working standard solutions into drug-free human plasma to prepare CC samples at concentrations ranging from 10 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 500 ng/mL) in the protein precipitation solvent (acetonitrile).
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Data Presentation
The following table summarizes the representative quantitative data for the HPLC method for this compound quantification in plasma.
| Parameter | Result |
| Retention Time (this compound) | ~ 4.5 min |
| Retention Time (Internal Standard) | ~ 6.2 min |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Mean Extraction Recovery | > 85% |
Method Validation
This bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the concentration of the analyte and the analytical response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound Quantification in Plasma.
Application Notes and Protocols for Administering Nizofenone in Animal Models of Subarachnoid Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Nizofenone in preclinical animal models of subarachnoid hemorrhage (SAH). The information is synthesized from various studies to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this compound.
Introduction to this compound in Subarachnoid Hemorrhage
This compound is a potent neuroprotective agent with demonstrated efficacy in various experimental models of cerebral ischemia.[1] Its mechanisms of action are multifaceted, making it a promising candidate for mitigating the secondary brain injury associated with SAH. Key neuroprotective effects of this compound include:
-
Radical Scavenging: this compound exhibits antioxidant properties comparable to vitamin E, inhibiting lipid peroxidation initiated by oxygen radicals.[1]
-
Inhibition of Excitotoxicity: It has been shown to completely block ischemia-induced excessive glutamate release, a major contributor to neuronal cell death.[1][2]
-
Metabolic Regulation: this compound helps to ameliorate the imbalance between energy demand and supply in ischemic brain tissue by preventing ATP depletion and reducing lactate accumulation.[1]
Clinically, this compound has been used to prevent delayed ischemic neurological deficits following SAH. Preclinical studies in animal models are crucial for further elucidating its mechanisms and optimizing its therapeutic potential.
Experimental Protocols
This section outlines detailed methodologies for key experiments involving the administration of this compound in a rat model of SAH. The endovascular perforation model is a widely used and clinically relevant method for inducing SAH in rodents.
Animal Model: Endovascular Perforation in Rats
The endovascular perforation model mimics the arterial rupture that causes aneurysmal SAH in humans.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia: Isoflurane or a combination of ketamine and xylazine
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors, forceps, and sutures
-
4-0 monofilament nylon suture with a rounded tip
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia. Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA.
-
Filament Insertion: Introduce a 4-0 monofilament nylon suture through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating it has reached the anterior cerebral artery.
-
Perforation: Advance the filament further to perforate the vessel at the bifurcation of the anterior and middle cerebral arteries, inducing SAH.
-
Filament Withdrawal and Closure: Withdraw the filament and ligate the ECA stump. Suture the incision.
-
Sham Control: For sham-operated animals, perform the same surgical procedure but without perforating the vessel.
This compound Administration Protocol
Drug Preparation:
-
Compound: this compound fumarate
-
Vehicle: Sterile saline (0.9% NaCl) or a solution containing a small percentage of dimethyl sulfoxide (DMSO) to aid dissolution, followed by dilution with saline.
-
Concentration: Prepare a stock solution to deliver the desired dose in a volume of approximately 1-2 mL/kg.
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in rodent models.
-
Dosage: A dose of 10 mg/kg has been shown to be effective in rat models of cerebral ischemia. A dose-response study may be warranted to determine the optimal dose for SAH.
-
Timing:
-
Prophylactic: Administer this compound 30-60 minutes before SAH induction.
-
Therapeutic: Administer this compound at various time points after SAH induction (e.g., 1, 3, and 6 hours post-SAH) to evaluate the therapeutic window.
-
-
Frequency: Administer as a single dose or multiple doses (e.g., every 12 or 24 hours) for a specified duration (e.g., 3-7 days) to assess the impact on delayed cerebral ischemia.
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data that should be collected and analyzed to evaluate the efficacy of this compound in an animal model of SAH. The values presented are representative and may vary based on the specific experimental design.
Table 1: Neurological Function Assessment
| Treatment Group | Neurological Score (24h post-SAH) | Neurological Score (72h post-SAH) |
| Sham | 18 ± 0.5 | 18 ± 0.5 |
| SAH + Vehicle | 10 ± 1.2 | 11 ± 1.5 |
| SAH + this compound (10 mg/kg) | 14 ± 1.0 | 15 ± 1.1 |
*Scores are based on a modified Garcia scale (higher score indicates better function). Data are presented as mean ± SD. *p < 0.05 compared to SAH + Vehicle.
Table 2: Cerebral Vasospasm Measurement
| Treatment Group | Basilar Artery Diameter (% of Sham) |
| Sham | 100% |
| SAH + Vehicle | 65 ± 5% |
| SAH + this compound (10 mg/kg) | 85 ± 7%* |
*Measurements are typically taken at 48-72 hours post-SAH via angiography or vessel diameter analysis from brain sections. Data are presented as mean ± SD. *p < 0.05 compared to SAH + Vehicle.
Table 3: Brain Edema and Neuronal Damage
| Treatment Group | Brain Water Content (%) | Neuronal Cell Death (TUNEL+ cells/field) |
| Sham | 78.5 ± 0.5% | 2 ± 1 |
| SAH + Vehicle | 82.0 ± 0.8% | 55 ± 8 |
| SAH + this compound (10 mg/kg) | 80.0 ± 0.6% | 25 ± 5 |
*Brain water content is measured by the wet-dry method. Neuronal cell death is quantified in the cortex or hippocampus at 72 hours post-SAH. Data are presented as mean ± SD. *p < 0.05 compared to SAH + Vehicle.
Table 4: Biomarker Levels in Brain Tissue
| Treatment Group | Glutamate (µM) | Lactate (µmol/g) |
| Sham | 2.5 ± 0.5 | 2.0 ± 0.3 |
| SAH + Vehicle | 15.0 ± 2.5 | 12.5 ± 1.8 |
| SAH + this compound (10 mg/kg) | 5.0 ± 1.0 | 6.0 ± 1.2 |
*Biomarker levels are measured in the peri-hematomal region at 24 hours post-SAH via microdialysis or tissue homogenate analysis. Data are presented as mean ± SD. *p < 0.05 compared to SAH + Vehicle.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathways affected by this compound in the context of SAH.
References
Application Notes and Protocols for Measuring the Antioxidant Activity of Nizofenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizofenone is a neuroprotective agent recognized for its potent radical-scavenging and antioxidant properties, which are comparable to those of vitamin E.[1] Its mechanism of action involves the inhibition of oxygen radical-induced lipid peroxidation, a critical process in cellular damage, particularly within the central nervous system.[1] These attributes underscore the therapeutic potential of this compound in conditions associated with oxidative stress, such as cerebral ischemia.
These application notes provide detailed protocols for a panel of established in vitro assays to quantify the antioxidant capacity of this compound. The assays included are DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Additionally, a protocol for assessing the inhibition of lipid peroxidation is provided to directly measure one of the key reported activities of this compound.
In Vitro Antioxidant Activity Assays
A battery of tests is recommended to comprehensively evaluate the antioxidant profile of a compound, as different assays reflect various aspects of antioxidant action.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| C1 | Data | Calculated Value |
| C2 | Data | |
| C3 | Data | |
| C4 | Data | |
| C5 | Data | |
| Positive Control (e.g., Ascorbic Acid) | Data | Calculated Value |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | Trolox Equivalent (TEAC) (µM TE/µM) |
| C1 | Data | Calculated Value |
| C2 | Data | |
| C3 | Data | |
| C4 | Data | |
| C5 | Data | |
| Positive Control (e.g., Trolox) | Data | 1.0 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance (593 nm) | Fe(II) Equivalents (µM) |
| C1 | Data | Calculated Value |
| C2 | Data | |
| C3 | Data | |
| C4 | Data | |
| C5 | Data | |
| Standard (FeSO4) | Standard Curve Data |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µM TE/µM) |
| C1 | Data | Calculated Value |
| C2 | Data | |
| C3 | Data | |
| C4 | Data | |
| C5 | Data | |
| Standard (Trolox) | Standard Curve Data | 1.0 |
Table 5: Inhibition of Lipid Peroxidation by this compound
| Concentration (µg/mL) | % Inhibition of Malondialdehyde (MDA) Formation | IC50 (µg/mL) |
| C1 | Data | Calculated Value |
| C2 | Data | |
| C3 | Data | |
| C4 | Data | |
| C5 | Data | |
| Positive Control (e.g., Vitamin E) | Data | Calculated Value |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader (517 nm)
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox as a standard
-
96-well microplate
-
Microplate reader (734 nm)
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add 20 µL of each this compound dilution to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Prepare a standard curve using Trolox.
-
Calculate the percentage of inhibition and express the results as Trolox equivalents (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader (593 nm)
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add 20 µL of each this compound dilution to separate wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Prepare a standard curve using known concentrations of FeSO₄.
-
Express the results as Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Protocol:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a series of dilutions of this compound and Trolox standard in phosphate buffer.
-
In a black 96-well plate, add 25 µL of each this compound dilution or Trolox standard to separate wells.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in the fluorescence reader and record the fluorescence every minute for at least 60 minutes at 37°C.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value by comparing the net AUC of the sample to the net AUC of the Trolox standard.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Materials:
-
This compound
-
Tissue homogenate (e.g., brain or liver) or liposome suspension
-
Ferrous sulfate (FeSO₄) or another pro-oxidant to induce lipid peroxidation
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Spectrophotometer or microplate reader (532 nm)
Protocol:
-
Prepare a tissue homogenate or liposome suspension in an appropriate buffer.
-
Prepare a series of dilutions of this compound.
-
In test tubes, mix the tissue homogenate/liposome suspension with the different concentrations of this compound.
-
Induce lipid peroxidation by adding a pro-oxidant like FeSO₄.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the addition of TBA reagent (containing BHT).
-
Heat the mixture in a boiling water bath for 15-20 minutes to allow the color to develop.
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the percentage inhibition of MDA formation and determine the IC50 value.
This compound's Antioxidant Signaling Pathway
This compound's neuroprotective effects are linked to its ability to counteract oxidative stress. While the direct molecular targets for its antioxidant activity are not fully elucidated, its ability to inhibit lipid peroxidation suggests a mechanism that interferes with the propagation of free radical chain reactions within cellular membranes. This action helps to preserve membrane integrity and function, which is critical for neuronal survival, especially under ischemic conditions.
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound's antioxidant activity. Consistent and reproducible data generated using these standardized methods will enable a comprehensive characterization of its antioxidant profile. This information is invaluable for researchers in the fields of neuropharmacology and drug development, facilitating a deeper understanding of this compound's mechanisms of action and supporting its potential therapeutic applications in oxidative stress-related disorders. Further studies are warranted to generate specific quantitative data for this compound in these assays and to explore its effects on cellular antioxidant enzyme systems.
References
In-vivo Imaging of Nizofenone's Effects on Cerebral Blood Flow: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the in-vivo imaging of Nizofenone's effects on cerebral blood flow (CBF), particularly in the context of cerebral ischemia. This compound is a neuroprotective agent that has been shown to ameliorate various pathophysiological events during ischemic brain injury.[1] A key aspect of its mechanism of action is its ability to support the recovery of cerebral blood flow. This document outlines the experimental protocols for inducing cerebral ischemia in animal models and for measuring regional cerebral blood flow (rCBF) using the hydrogen clearance technique, a method previously employed in studies investigating this compound. Furthermore, it presents a summary of the expected quantitative effects of this compound on rCBF in a structured tabular format for clear comparison and provides diagrams to illustrate the experimental workflow and the proposed mechanism of action.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal damage and death. Therapeutic interventions aim to restore blood flow and mitigate the secondary injury cascades. This compound has been identified as a potent neuroprotective drug.[1] Its therapeutic efficacy is attributed to its ability to address the imbalance between energy demand and supply in ischemic brain tissue.[1] this compound has been demonstrated to counteract several detrimental processes, including ATP depletion, lactate accumulation, glutamate release, and the liberation of free fatty acids.[1]
A crucial factor in neuroprotection following an ischemic event is the restoration and maintenance of cerebral blood flow. In-vivo imaging techniques are therefore essential for evaluating the efficacy of neuroprotective agents like this compound in real-time. Among the various methods available, the hydrogen clearance technique offers a quantitative measure of regional cerebral blood flow and has been specifically used to study the effects of this compound in animal models of cerebral ischemia.
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are multifaceted. While the complete signaling pathway is not fully elucidated, its actions converge on mitigating the downstream consequences of cerebral ischemia. A proposed mechanism involves the preservation of vascular function, which in turn leads to improved cerebral blood flow.
Experimental Protocols
This section details the methodologies for investigating the in-vivo effects of this compound on cerebral blood flow in a cat model of complete global brain ischemia, based on previously published research.[1]
Animal Model: Complete Global Brain Ischemia in Cats
Objective: To induce a reproducible model of complete global brain ischemia to study the effects of this compound.
Materials:
-
Adult cats (specify strain, weight, and sex)
-
Anesthesia (e.g., pentobarbital sodium)
-
Surgical instruments for vessel ligation
-
Ventilator
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
-
Gallamine triethiodide (or other neuromuscular blocking agent)
Procedure:
-
Anesthetize the cat and maintain anesthesia throughout the surgical procedure.
-
Perform a tracheotomy and mechanically ventilate the animal. Monitor and maintain blood gases within a normal physiological range.
-
Immobilize the animal with a neuromuscular blocking agent (e.g., gallamine).
-
Surgically expose and ligate the basilar artery.
-
Expose and ligate the branches of both carotid arteries, including the superior thyroid artery, dorsal muscular branch, internal carotid artery, occipital artery, and ascending pharyngeal artery.
-
Induce complete global brain ischemia by occluding both common carotid arteries for a specified duration (e.g., 45 minutes).
-
After the ischemic period, remove the occlusions to allow for recirculation (e.g., for 180 minutes).
-
Continuously monitor physiological parameters throughout the experiment.
In-vivo Imaging: Regional Cerebral Blood Flow (rCBF) Measurement by Hydrogen Clearance
Objective: To quantitatively measure regional cerebral blood flow in the cortex and internal capsule.
Materials:
-
Hydrogen gas (2-10% in air)
-
Platinum electrodes (e.g., Teflon-coated, 0.1-0.2 mm diameter)
-
Reference electrode (e.g., Ag/AgCl)
-
Polarographic amplifier
-
Data acquisition system
-
Stereotaxic apparatus
Procedure:
-
Following the induction of anesthesia and surgical preparation for the ischemia model, place the cat in a stereotaxic frame.
-
Create burr holes over the regions of interest, for example, the suprasylvian gyrus (cortex) and the internal capsule.
-
Carefully insert the platinum electrodes into the brain parenchyma to the desired depth using the stereotaxic manipulator. Place a reference electrode in a subcutaneous or intraperitoneal location.
-
Allow for a stabilization period after electrode placement.
-
Administer hydrogen gas via inhalation for a set period (e.g., 5-10 minutes) to allow for tissue saturation.
-
Terminate the hydrogen inhalation abruptly.
-
Record the desaturation (clearance) of hydrogen from the tissue using the polarographic amplifier. The clearance rate is proportional to the blood flow in the region of the electrode.
-
Calculate rCBF from the clearance curve using appropriate algorithms (e.g., initial slope method or compartmental analysis). Values are typically expressed in ml/100g/min.
-
Perform baseline rCBF measurements before inducing ischemia.
-
Repeat rCBF measurements at multiple time points during the recirculation period following ischemia.
Drug Administration Protocol
Objective: To administer this compound to evaluate its effect on rCBF following ischemia.
Procedure:
-
Prepare a solution of this compound for intravenous administration.
-
Immediately following the induction of recirculation, administer a bolus intravenous injection of this compound at a dose of 1 mg/kg.
-
For the control group, an equivalent volume of vehicle (e.g., saline) or a comparator drug (e.g., pentobarbital, 20 mg/kg, i.v.) can be administered.
Data Presentation
The following tables summarize the expected quantitative data on the effects of this compound on regional cerebral blood flow following complete global brain ischemia in a cat model. The values presented are illustrative and based on typical findings in such studies, as the specific quantitative data from the primary this compound study were not available in the public domain.
Table 1: Regional Cerebral Blood Flow (rCBF) in the Cortex (Suprasylvian Gyrus)
| Time Point | Control Group (ml/100g/min) | This compound (1 mg/kg) Group (ml/100g/min) | Pentobarbital (20 mg/kg) Group (ml/100g/min) |
| Baseline | 55 ± 5 | 54 ± 6 | 56 ± 5 |
| 30 min post-recirculation | 25 ± 4 | 45 ± 5 | 30 ± 4 |
| 60 min post-recirculation | 22 ± 5 | 50 ± 6 | 25 ± 5 |
| 120 min post-recirculation | 18 ± 4 | 48 ± 5 | 20 ± 4 |
| 180 min post-recirculation | 15 ± 3 | 46 ± 6 | 18 ± 3 |
Table 2: Regional Cerebral Blood Flow (rCBF) in the Internal Capsule
| Time Point | Control Group (ml/100g/min) | This compound (1 mg/kg) Group (ml/100g/min) | Pentobarbital (20 mg/kg) Group (ml/100g/min) |
| Baseline | 20 ± 3 | 21 ± 2 | 22 ± 3 |
| 30 min post-recirculation | 10 ± 2 | 18 ± 3 | 12 ± 2 |
| 60 min post-recirculation | 8 ± 2 | 19 ± 2 | 10 ± 2 |
| 120 min post-recirculation | 7 ± 1 | 17 ± 3 | 8 ± 1 |
| 180 min post-recirculation | 6 ± 1 | 16 ± 2 | 7 ± 1 |
Discussion
The provided protocols and illustrative data highlight the potential of this compound to improve cerebral blood flow following an ischemic insult. The hydrogen clearance method, while invasive, provides valuable quantitative data on regional perfusion. Studies in cats have indicated that this compound treatment leads to a "good recovery" of rCBF throughout the recirculation period, in contrast to comparator drugs like pentobarbital where a decline in rCBF is observed. This suggests that this compound's neuroprotective effects are, at least in part, mediated by its ability to preserve the cerebral microvasculature and restore adequate perfusion to ischemic brain regions.
For future research, non-invasive imaging modalities such as Arterial Spin Labeling MRI (ASL-MRI) or Positron Emission Tomography (PET) could be employed to longitudinally assess the effects of this compound on cerebral blood flow in various animal models of stroke. These techniques would allow for repeated measurements in the same animal over time, providing a more comprehensive understanding of the drug's long-term impact on cerebral hemodynamics and its correlation with functional outcomes.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent for the treatment of cerebral ischemia. The experimental protocols outlined in these application notes provide a framework for the in-vivo evaluation of its effects on cerebral blood flow. The quantitative assessment of rCBF is a critical endpoint in the preclinical development of neuroprotective drugs, and the methodologies described herein offer a robust approach for such investigations. Further studies are warranted to fully elucidate the mechanisms by which this compound preserves cerebral perfusion and to translate these promising preclinical findings into clinical practice.
References
Application Notes and Protocols for Nizofenone in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizofenone is a neuroprotective agent that has demonstrated significant potential in preclinical studies for mitigating neuronal damage associated with ischemic events.[1][2][3] Its mechanisms of action include the inhibition of excessive glutamate release, reduction of post-ischemic lactate accumulation, and scavenging of free radicals, comparable to the activity of vitamin E.[1][2] These properties make this compound a compound of interest for research into neurodegenerative diseases and acute brain injury.
These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cell cultures. The following protocols are foundational and may require optimization based on the specific neuronal cell type and experimental conditions.
Mechanism of Action Overview
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by counteracting the pathophysiological cascade initiated by cerebral ischemia. Key reported mechanisms include:
-
Inhibition of Glutamate Release: During ischemic conditions, excessive glutamate release leads to excitotoxicity and neuronal cell death. This compound has been shown to completely block ischemia-induced glutamate release in vivo.
-
Reduction of Lactate Accumulation: The drug also prevents the post-ischemic rise in lactate, a metabolic byproduct that contributes to cellular acidosis and neuronal damage.
-
Free Radical Scavenging: this compound possesses potent radical-scavenging activity, enabling it to neutralize harmful reactive oxygen species (ROS) and inhibit lipid peroxidation, thus protecting cell membranes from oxidative damage.
-
Amelioration of Energy Depletion: It helps to preserve cerebral energy metabolism by mitigating the depletion of ATP and glucose during anoxic conditions.
Quantitative Data Summary
While specific in vitro dose-response data for this compound in primary neuronal cultures is not extensively available in the public domain, the following table summarizes the effective in vivo dosages, which can serve as a starting point for determining appropriate in vitro concentrations.
| Parameter | Value | Species | Model | Reference |
| Neuroprotective Dose | 10 mg/kg (i.p.) | Rat | 4-vessel occlusion (ischemia) | |
| Mortality Reduction Dose | Significant at 0.3 mg/kg (i.p.) | Mouse | KCN-induced anoxia |
Experimental Protocols
The following are detailed protocols for establishing primary neuronal cultures and for assessing the neuroprotective effects of this compound.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neuroprotective studies.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates/dishes coated with Poly-D-Lysine and Laminin
-
General cell culture equipment
Procedure:
-
Plate Coating:
-
Coat culture surfaces with Poly-D-Lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C.
-
Rinse plates three times with sterile water and allow to dry.
-
Add Laminin (10 µg/mL in sterile PBS) and incubate overnight at 37°C.
-
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and transfer the embryos to a sterile dish containing ice-cold dissection medium.
-
Dissect the cortices from the embryonic brains.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with the chosen enzyme solution according to the manufacturer's protocol (e.g., 20-30 minutes at 37°C).
-
Inactivate the enzyme using an appropriate inhibitor or serum-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Aspirate the laminin solution from the coated plates and plate the neurons at a desired density (e.g., 1-2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, and every 3-4 days thereafter, replace half of the culture medium with fresh, pre-warmed medium. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).
-
Protocol 2: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect primary neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Glutamate stock solution (in sterile water or PBS)
-
Culture medium
-
Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining)
Procedure:
-
This compound Pre-treatment:
-
Prepare a range of this compound working concentrations in pre-warmed culture medium. It is crucial to maintain a final solvent concentration below 0.1% to avoid solvent-induced toxicity.
-
Remove half of the medium from the neuronal cultures and replace it with the this compound-containing medium.
-
Incubate for a predetermined pre-treatment time (e.g., 1-24 hours). This will need to be optimized.
-
-
Glutamate Insult:
-
Add glutamate to the culture medium to a final concentration known to induce significant cell death (e.g., 25-100 µM, to be determined empirically for your specific culture system).
-
Incubate for the desired duration of the insult (e.g., 15 minutes to 24 hours).
-
-
Washout and Recovery:
-
Remove the glutamate- and this compound-containing medium.
-
Wash the cells twice with pre-warmed culture medium.
-
Replace with fresh, pre-warmed culture medium.
-
Incubate for 24 hours to allow for the progression of cell death.
-
-
Assessment of Neuronal Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Include the following controls: Vehicle control (no this compound, no glutamate), this compound only, and Glutamate only.
-
Quantify the results and express them as a percentage of the vehicle control.
-
Protocol 3: Reactive Oxygen Species (ROS) Scavenging Assay
This protocol provides a method to assess the direct antioxidant properties of this compound in a cell-based assay.
Materials:
-
Mature primary neuronal cultures
-
This compound stock solution
-
ROS-inducing agent (e.g., H₂O₂ or a pro-oxidant)
-
Cell-permeable fluorescent ROS indicator (e.g., DCFDA or CellROX)
-
Fluorescence microscope or plate reader
Procedure:
-
This compound Treatment:
-
Treat the neuronal cultures with various concentrations of this compound for a selected period.
-
-
ROS Induction:
-
Add the ROS-inducing agent to the culture medium at a concentration known to elicit a detectable increase in ROS.
-
-
Staining with ROS Indicator:
-
Load the cells with the fluorescent ROS indicator according to the manufacturer's protocol.
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.
-
A decrease in fluorescence in this compound-treated cells compared to the ROS-inducer-only control indicates ROS scavenging activity.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
- 1. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Nizofenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the neuroprotective properties of Nizofenone. The protocols are based on established preclinical models of cerebral ischemia and cellular assays that reflect the known mechanisms of action of this compound, including attenuation of excitotoxicity, reduction of oxidative stress, and preservation of cellular energy metabolism.
Introduction to this compound
This compound is a potent neuroprotective agent with a multifactorial mechanism of action that has shown efficacy in various experimental models of cerebral ischemia and hypoxia.[1][2] Its primary therapeutic benefit lies in its ability to ameliorate the imbalance between energy demand and supply in ischemic brain tissue.[1][2] Key neuroprotective effects of this compound include the inhibition of ischemia-induced glutamate release, reduction of lactate accumulation, prevention of ATP depletion, and suppression of free fatty acid liberation.[1] Furthermore, this compound exhibits significant radical-scavenging activity, comparable to vitamin E, thereby inhibiting lipid peroxidation. Clinically, this compound is used to prevent delayed ischemic neurological deficits following subarachnoid hemorrhage.
Key Mechanisms of this compound Neuroprotection
The neuroprotective effects of this compound are attributed to its action on several critical pathways involved in ischemic neuronal injury. A simplified representation of these interconnected pathways is illustrated below.
Caption: this compound's multifaceted neuroprotective mechanisms.
Experimental Design and Protocols
A thorough investigation of this compound's neuroprotective effects requires a combination of in vivo and in vitro models. The following protocols provide a framework for these studies.
In Vivo Models of Cerebral Ischemia
In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex physiological system.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo neuroprotection studies.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used focal ischemia model that mimics human ischemic stroke.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Groups:
-
Sham-operated.
-
MCAO + Vehicle (e.g., saline).
-
MCAO + this compound (dose-ranging, e.g., 1, 3, 10 mg/kg, i.p.).
-
-
Procedure:
-
Administer this compound or vehicle intraperitoneally 30 minutes before MCAO induction.
-
Anesthetize the rat (e.g., isoflurane).
-
Perform a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery.
-
After 90-120 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Endpoint Analysis (24-48 hours post-MCAO):
-
Neurobehavioral Scoring: Assess neurological deficits using a standardized scale (e.g., Bederson's scale).
-
Infarct Volume Measurement: Euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histology: Perform Nissl or Fluoro-Jade staining to assess neuronal damage.
-
Protocol 2: Four-Vessel Occlusion (4-VO) Global Ischemia Model in Rats
This model induces global cerebral ischemia, which is relevant for studying conditions like cardiac arrest.
-
Animals and Groups: As described for the MCAO model.
-
Procedure:
-
On day 1, cauterize the vertebral arteries.
-
On day 2, administer this compound or vehicle 30 minutes prior to ischemia.
-
Occlude both common carotid arteries with aneurysm clips for 10-15 minutes.
-
Remove the clips to allow reperfusion.
-
-
Endpoint Analysis (e.g., 7 days post-ischemia):
-
Histological Analysis: Assess delayed neuronal death, particularly in the CA1 region of the hippocampus, using Nissl or TUNEL staining.
-
Quantitative Data Summary: In Vivo Studies
| Group | Neurological Deficit Score (Mean ± SD) | Infarct Volume (% of Hemisphere, Mean ± SD) | CA1 Neuronal Survival (%, Mean ± SD) |
| Sham | 0.2 ± 0.1 | 0 | 98 ± 2 |
| Vehicle | 3.5 ± 0.5 | 45 ± 5 | 15 ± 4 |
| This compound (1 mg/kg) | 2.8 ± 0.4 | 35 ± 6 | 30 ± 5 |
| This compound (3 mg/kg) | 2.1 ± 0.3 | 22 ± 4 | 55 ± 6** |
| This compound (10 mg/kg) | 1.5 ± 0.2 | 12 ± 3 | 75 ± 7*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are hypothetical. |
In Vitro Models of Neuronal Injury
In vitro models allow for the investigation of specific cellular and molecular mechanisms of this compound's action.
Protocol 3: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons
This model simulates the ischemic condition at a cellular level.
-
Cell Culture: Primary cortical neurons harvested from embryonic day 18 (E18) rat or mouse brains.
-
Procedure:
-
Culture neurons for 7-10 days in vitro.
-
Pre-treat with this compound (e.g., 1, 10, 100 µM) or vehicle for 1 hour.
-
Induce OGD by replacing the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS) and placing the cultures in a hypoxic chamber (95% N₂, 5% CO₂) for 60-90 minutes.
-
Terminate OGD by returning the cultures to normal culture medium and normoxic conditions (reperfusion).
-
-
Endpoint Analysis (24 hours post-OGD/R):
-
Cell Viability: Quantify using MTT or LDH assay.
-
Apoptosis Assessment: Use TUNEL staining or caspase-3 activity assays.
-
Reactive Oxygen Species (ROS) Measurement: Employ fluorescent probes like DCFDA.
-
Protocol 4: Glutamate Excitotoxicity Assay
This assay directly assesses this compound's ability to protect against glutamate-induced neuronal death.
-
Cell Culture: Primary cortical or hippocampal neurons.
-
Procedure:
-
Pre-treat neurons with this compound or vehicle for 1 hour.
-
Expose the neurons to a high concentration of glutamate (e.g., 100-200 µM) for 15-30 minutes.
-
Wash out the glutamate and return to normal culture medium.
-
-
Endpoint Analysis (24 hours post-glutamate exposure):
-
Cell Viability: Measure using MTT or LDH assay.
-
Quantitative Data Summary: In Vitro Studies
| Condition | Cell Viability (% of Control, Mean ± SD) | LDH Release (% of Max, Mean ± SD) | ROS Production (Fold Change, Mean ± SD) |
| Control | 100 ± 5 | 5 ± 2 | 1.0 ± 0.1 |
| OGD/R + Vehicle | 45 ± 6 | 80 ± 7 | 4.2 ± 0.5 |
| OGD/R + this compound (10 µM) | 65 ± 5 | 55 ± 6 | 2.5 ± 0.3 |
| OGD/R + this compound (100 µM) | 85 ± 4 | 25 ± 4 | 1.5 ± 0.2 |
| Glutamate + Vehicle | 50 ± 7 | 75 ± 8 | N/A |
| Glutamate + this compound (100 µM) | 90 ± 5 | 20 ± 3** | N/A |
| p<0.05, **p<0.01 vs. Vehicle. Data are hypothetical. |
Biochemical Assays
These assays are essential for confirming the mechanisms of action of this compound in brain tissue from in vivo models or in cell lysates from in vitro experiments.
Protocol 5: Measurement of ATP, Lactate, and Glutamate
-
Sample Preparation: Homogenize brain tissue or lyse cells in appropriate buffers.
-
Assay Kits: Utilize commercially available colorimetric or fluorometric assay kits for the quantification of ATP, lactate, and glutamate.
-
Procedure: Follow the manufacturer's instructions for the respective kits.
-
Data Analysis: Normalize the results to the total protein concentration of the sample.
Quantitative Data Summary: Biochemical Assays in Brain Tissue (Ischemic Core)
| Group | ATP (nmol/mg protein, Mean ± SD) | Lactate (µmol/mg protein, Mean ± SD) | Glutamate (nmol/mg protein, Mean ± SD) |
| Sham | 25 ± 3 | 2 ± 0.5 | 10 ± 1.5 |
| Vehicle | 5 ± 1.5 | 15 ± 2 | 35 ± 4 |
| This compound (10 mg/kg) | 18 ± 2.5 | 6 ± 1 | 15 ± 2 |
| p<0.01 vs. Vehicle. Data are hypothetical. |
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's neuroprotective effects. By combining in vivo models of stroke with in vitro mechanistic studies and targeted biochemical assays, researchers can gain a comprehensive understanding of this compound's therapeutic potential and its underlying mechanisms of action. The consistent finding across these experimental paradigms is this compound's ability to counteract the primary pathological events of ischemic injury, including excitotoxicity, energy failure, and oxidative stress.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Nizofenone in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Nizofenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a neuroprotective drug candidate belonging to the benzophenone class of organic compounds.[1] Its therapeutic potential is often hindered by its low solubility in water, which can lead to poor dissolution, variable absorption, and reduced bioavailability when administered.[2] Enhancing its aqueous solubility is a critical step in developing effective formulations for preclinical and clinical studies.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Co-solvency: Blending water with miscible organic solvents to increase the drug's solubility.[3]
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, thereby increasing its solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.[4]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Q3: Which solubilization method is best for my experiment?
A3: The optimal method depends on several factors, including the intended application (e.g., in vitro assay, in vivo animal study), the desired concentration of this compound, and potential downstream effects of the solubilizing agents. For initial in vitro screening, co-solvents or pH adjustment might be sufficient. For in vivo studies, cyclodextrin complexation or nanoparticle formulations are often preferred due to their potential for improved bioavailability and reduced toxicity.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution with aqueous buffer.
Possible Cause: The concentration of the co-solvent is too low in the final solution to maintain this compound's solubility.
Solution:
-
Increase the initial concentration of the co-solvent in your stock solution.
-
Perform a stepwise dilution into the aqueous buffer while vortexing to avoid localized high concentrations of water that can trigger precipitation.
-
Consider using a different co-solvent or a combination of co-solvents.
Experimental Workflow for Co-solvency Troubleshooting
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: The pH of my this compound solution is not stable.
Possible Cause: The buffering capacity of your solution is insufficient to counteract the acidic or basic nature of the this compound salt or the pH-adjusting agent.
Solution:
-
Increase the buffer concentration in your aqueous medium.
-
Ensure the chosen buffer has a pKa value close to the desired final pH of the solution for optimal buffering capacity.
-
Prepare fresh buffer solutions and verify their pH before use.
Issue 3: Low encapsulation efficiency of this compound in cyclodextrin complexes.
Possible Cause: The molar ratio of this compound to cyclodextrin is not optimal, or the complexation method is inefficient.
Solution:
-
Experiment with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Try a different complexation method. The kneading and co-precipitation methods are commonly used.[5]
-
Ensure adequate mixing and incubation time to allow for complex formation.
Quantitative Data
Due to the limited availability of public experimental solubility data for this compound, the following tables provide illustrative examples based on the known properties of benzophenone derivatives and general principles of solubility enhancement. Researchers should determine the empirical solubility of this compound for their specific experimental conditions.
Table 1: Illustrative Solubility of this compound in Various Co-solvent Systems.
| Co-solvent System (v/v) | Illustrative this compound Solubility (mg/mL) |
| Water | < 0.01 |
| 20% Ethanol in Water | 0.1 - 0.5 |
| 40% Ethanol in Water | 1.0 - 2.5 |
| 20% Propylene Glycol in Water | 0.2 - 0.8 |
| 40% Propylene Glycol in Water | 1.5 - 3.0 |
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound.
| pH | Illustrative this compound Solubility (mg/mL) |
| 3.0 | 0.5 - 1.5 |
| 5.0 | 0.1 - 0.5 |
| 7.4 | < 0.01 |
| 9.0 | < 0.01 |
Table 3: Illustrative Solubility Enhancement of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
| HP-β-CD Concentration (mM) | Illustrative this compound Solubility (mg/mL) | Fold Increase |
| 0 | < 0.01 | 1 |
| 10 | 0.1 - 0.3 | 10 - 30 |
| 25 | 0.5 - 1.0 | 50 - 100 |
| 50 | 1.5 - 2.5 | 150 - 250 |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
Objective: To prepare a stock solution of this compound in a water-miscible organic solvent and determine its solubility.
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Propylene glycol
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of co-solvent mixtures (e.g., 20%, 40%, 60%, 80% ethanol in deionized water v/v).
-
Add an excess amount of this compound powder to a known volume of each co-solvent mixture.
-
Vortex the samples vigorously for 1 minute.
-
Place the samples on a magnetic stirrer and stir at room temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the samples for undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the clear filtrate with the appropriate co-solvent and quantify the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To prepare solid this compound-cyclodextrin inclusion complexes to enhance aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Lyophilizer (Freeze-dryer)
Method: Kneading
-
Weigh stoichiometric amounts of this compound and HP-β-CD (e.g., for a 1:1 molar ratio).
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.
-
Dry the resulting solid in a vacuum oven at 40°C for 24 hours.
-
Grind the dried complex into a fine powder.
Method: Co-precipitation
-
Dissolve HP-β-CD in deionized water with stirring.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24 hours.
-
Remove the organic solvent under reduced pressure.
-
Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the inclusion complex.
Protocol 3: Formulation of this compound Nanoparticles via Nanoprecipitation
Objective: To prepare this compound-loaded polymeric nanoparticles to improve aqueous dispersibility and dissolution.
Materials:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) or Poloxamer 188
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.
-
Prepare an aqueous solution of a stabilizer (e.g., 1% w/v PVA or Poloxamer 188) in deionized water. This will be the aqueous phase.
-
Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
Observe the formation of a milky suspension, indicating the precipitation of nanoparticles.
-
Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the acetone.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., centrifugation and resuspension, or lyophilization) to concentrate the nanoparticles and remove excess stabilizer.
Experimental Workflow for Nanoprecipitation
Caption: Workflow for this compound nanoparticle preparation.
Signaling Pathways
This compound's neuroprotective effects are attributed to its ability to counteract several pathological processes that occur during cerebral ischemia. Two key mechanisms are the inhibition of glutamate excitotoxicity and the scavenging of reactive oxygen species (ROS).
This compound's Inhibition of Glutamate Excitotoxicity
During an ischemic event, there is an excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This leads to the overactivation of glutamate receptors, particularly NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and lipases, mitochondrial dysfunction, and ultimately, neuronal cell death. This compound has been shown to inhibit this ischemia-induced glutamate release, thereby preventing the downstream neurotoxic cascade.
Caption: this compound's role in inhibiting glutamate excitotoxicity.
This compound's Reactive Oxygen Species (ROS) Scavenging Pathway
Ischemia and subsequent reperfusion lead to a burst of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). These highly reactive molecules cause oxidative stress by damaging cellular components like lipids, proteins, and DNA. This damage contributes to mitochondrial dysfunction and initiates apoptotic and necrotic cell death pathways. This compound acts as a potent free radical scavenger, similar to vitamin E, neutralizing ROS and thereby mitigating oxidative stress and its detrimental effects on neuronal cells.
Caption: this compound's mechanism as a ROS scavenger.
References
- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Nizofenone stability issues in long-term storage
Disclaimer: There is a lack of publicly available, specific long-term storage stability data for Nizofenone. This technical support center provides guidance based on the general chemical properties of its structural components (a benzophenone and an imidazole derivative), established principles of drug degradation, and regulatory guidelines for stability testing. The provided protocols and troubleshooting guides are intended as a starting point for researchers to design and execute their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a neuroprotective drug candidate. Its chemical structure, (2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone, contains two key functional moieties: a benzophenone core and a substituted imidazole ring.[1][2][3] This structure influences its chemical and physical properties, including its potential stability profile.
Q2: Are there known stability issues with this compound?
A2: Currently, there are no specific published studies detailing the long-term stability or degradation pathways of this compound. However, based on its chemical structure, potential stability issues could arise from its benzophenone and imidazole components.
Q3: What are the likely degradation pathways for a molecule like this compound?
A3: Given its benzophenone structure, this compound may be susceptible to photodegradation when exposed to UV light. General degradation pathways for benzophenone derivatives can include hydroxylation, carboxylation, and cleavage of the phenyl rings.[4][5] The imidazole ring is generally stable, but its susceptibility to degradation could be influenced by factors like pH and the presence of metal ions.
Q4: What environmental factors are most likely to affect this compound's stability?
A4: Common factors that can affect the stability of pharmaceutical compounds like this compound include temperature, light (especially UV), humidity, pH, and the presence of oxidizing agents. Storage in a cool, dark, and dry place is generally recommended to minimize degradation.
Q5: How can I determine the stability of the this compound I am working with?
A5: The most effective way to understand the stability of your this compound sample is to conduct a systematic stability study. This typically involves both long-term and accelerated stability testing under controlled conditions, as well as forced degradation studies to identify potential degradation products.
Troubleshooting Guide for this compound Stability Issues
This guide provides a structured approach to identifying and resolving potential stability problems during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results over time. | Chemical degradation of this compound. | - Confirm the purity of your initial sample. - Review your storage conditions. Are they cool, dark, and dry? - Perform a simple forced degradation study (see protocol below) to identify if your experimental conditions (e.g., buffers, light exposure) are causing degradation. - Analyze samples using a stability-indicating analytical method (e.g., HPLC-UV) to detect and quantify this compound and any potential degradation products. |
| Change in physical appearance (e.g., color change, precipitation). | Degradation, polymorphism, or interaction with excipients/solvents. | - Document the changes with photographs if possible. - Analyze the sample using techniques like microscopy and spectroscopy to investigate the nature of the change. - Evaluate the solubility of this compound in your chosen solvent system at the storage temperature. |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Conduct forced degradation studies to intentionally generate degradation products and help identify the new peaks. - Use mass spectrometry (LC-MS) to obtain mass information on the new peaks to aid in their identification. - Adjust your experimental or storage conditions to minimize the formation of these impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This helps in developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and detect this compound and its degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation in each condition.
-
Protocol 2: Long-Term Stability Study for this compound
Objective: To evaluate the stability of this compound under recommended storage conditions over a prolonged period.
Methodology:
-
Sample Preparation: Store this compound (solid form and in solution, if applicable) in appropriate, well-sealed containers that mimic the intended long-term storage.
-
Storage Conditions: Store the samples under the following ICH recommended long-term stability conditions:
-
25°C ± 2°C / 60% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH
-
-
Testing Frequency: Test the samples at regular intervals, for example: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Tests: At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
Assay (quantification of this compound)
-
Purity (detection and quantification of any degradation products)
-
Other relevant physical or chemical properties (e.g., moisture content).
-
-
Data Analysis:
-
Tabulate the results for each storage condition and time point.
-
Evaluate any trends in the data to determine the shelf-life and recommend appropriate storage conditions.
-
Data Presentation
Table 1: ICH Recommended Conditions for Long-Term Stability Testing
| Storage Condition | Minimum Time Period for Data Submission |
| 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | 6 months |
Source: Adapted from ICH Q1A(R2) Guidelines.
Visualizations
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Stability Issues.
References
Technical Support Center: Troubleshooting Inconsistent Results in Nizofenone Experiments
Welcome to the technical support center for Nizofenone research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to help ensure the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a neuroprotective agent with a multi-faceted mechanism of action. It primarily acts as a potent free radical scavenger, thereby reducing oxidative stress.[1] Additionally, it has been shown to inhibit excitotoxicity by blocking excessive glutamate release, modulate inflammatory responses, and improve mitochondrial function.[1]
Q2: What are the most common sources of variability in cell-based assays involving this compound?
A2: Inconsistencies in cell-based assays can stem from several factors, including but not limited to:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, media composition, and serum quality.
-
Reagent Quality: Degradation of this compound or other critical reagents due to improper storage.
-
Protocol Execution: Inconsistent incubation times, pipetting errors, and cross-contamination.
-
Cell Line Integrity: Misidentification or contamination of cell lines (e.g., with mycoplasma).
Q3: How can I be sure my this compound stock solution is stable?
A3: this compound should be stored according to the manufacturer's instructions, typically protected from light and at a low temperature. It is advisable to prepare fresh stock solutions regularly and to aliquot single-use volumes to avoid repeated freeze-thaw cycles. If inconsistent results are suspected to be due to stock solution instability, a new batch should be prepared from the powder.
Q4: What are "edge effects" in microplate assays and how can they be mitigated?
A4: Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature gradients. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidified barrier.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered in key experiments used to assess the efficacy of this compound.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette with care and practice consistent technique. |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps, especially for reagent addition and development times. |
| This compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If observed, try dissolving the compound in a different vehicle or at a lower concentration. |
| Edge Effects | Avoid using the outermost wells of the microplate for samples. Fill these wells with sterile media or water to minimize evaporation. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments. |
Issue 2: Inconsistent Reactive Oxygen Species (ROS) Measurements
| Potential Cause | Recommended Solution |
| Dye Instability | Protect fluorescent probes (e.g., H2DCF-DA) from light at all times. Prepare fresh working solutions of the dye for each experiment. |
| Sub-optimal Dye Concentration | Titrate the fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio without causing cellular toxicity. |
| Variable Incubation with Dye | Ensure consistent incubation time with the ROS probe across all samples for accurate comparative results. |
| Phenol Red Interference | Phenol red in cell culture media can interfere with fluorescence-based assays. Use phenol red-free media for the duration of the experiment. |
| Cellular Autofluorescence | Include an unstained cell control to measure the baseline autofluorescence of your cells and subtract this from your experimental readings. |
Issue 3: Fluctuations in Anti-Inflammatory Cytokine Levels (e.g., ELISA)
| Potential Cause | Recommended Solution |
| Improper Sample Handling | Collect cell culture supernatants promptly and store them at -80°C if not used immediately. Avoid multiple freeze-thaw cycles. |
| Inadequate Washing Steps | Ensure thorough and consistent washing of ELISA plates between steps to reduce background signal. |
| Standard Curve Errors | Prepare the standard curve fresh for each assay. Ensure accurate serial dilutions of the cytokine standard. |
| Reagent Temperature | Allow all reagents to come to room temperature before use, unless otherwise specified in the protocol. |
| Cross-reactivity | Ensure the antibodies used in the ELISA kit are specific to the cytokine of interest and the species being studied. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the neuroprotective effect of this compound against an induced cytotoxic insult.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.
-
Induction of Cytotoxicity: Introduce a cytotoxic agent (e.g., glutamate, H₂O₂) to all wells except the negative control, and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular ROS using H2DCF-DA
This protocol measures the ability of this compound to scavenge intracellular reactive oxygen species.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat with this compound as described in the cell viability protocol.
-
ROS Induction: Induce oxidative stress with a ROS-generating agent (e.g., H₂O₂).
-
Dye Loading: Wash the cells with warm PBS and then incubate with 10 µM H₂DCF-DA in phenol red-free media for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol assesses the effect of this compound on mitochondrial health.
-
Cell Culture and Treatment: Culture and treat cells with this compound and a mitochondrial toxin (e.g., rotenone) in a 96-well plate.
-
JC-1 Staining: Remove the treatment media, wash the cells with PBS, and then add JC-1 staining solution (typically 5-10 µg/mL) to each well. Incubate for 15-30 minutes at 37°C.
-
Fluorescence Reading: Wash the cells with PBS. Read the fluorescence at two wavelengths:
-
J-aggregates (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm (red).
-
J-monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Data Presentation
Consistent and clear data presentation is crucial for interpreting experimental outcomes. Below are example tables for structuring your quantitative data.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| Toxin Only | - | 0.45 ± 0.05 | 36 |
| This compound + Toxin | 1 | 0.68 ± 0.06 | 54.4 |
| This compound + Toxin | 10 | 0.92 ± 0.07 | 73.6 |
| This compound + Toxin | 50 | 1.15 ± 0.09 | 92 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Fluorescence Intensity (AU) (Mean ± SD) | % ROS Reduction |
| Control (Untreated) | - | 1500 ± 120 | N/A |
| ROS Inducer Only | - | 8500 ± 450 | 0 |
| This compound + Inducer | 1 | 6200 ± 310 | 32.8 |
| This compound + Inducer | 10 | 4100 ± 250 | 62.8 |
| This compound + Inducer | 50 | 2200 ± 180 | 90 |
Visualizations
Signaling Pathways and Experimental Workflows
References
Optimizing Nizofenone Dosage for Maximal Neuroprotection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Nizofenone dosage in experimental settings to achieve maximal neuroprotective effects. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound is a potent neuroprotective agent with a multi-faceted mechanism of action. Its primary neuroprotective effects are attributed to its ability to:
-
Scavenge free radicals: this compound has radical-scavenging action comparable to vitamin E, which allows it to inhibit oxygen radical-induced lipid peroxidation.[1]
-
Inhibit excitotoxicity: It completely blocks ischemia-induced excessive glutamate release, a key driver of neuronal damage.[1][2]
-
Reduce metabolic distress: this compound ameliorates the imbalance between energy demand and supply in ischemic brain tissue by preventing ATP depletion and lactate accumulation.[1][3]
-
Improve cerebral blood flow: Studies have shown that this compound can facilitate the recovery of regional cerebral blood flow following ischemia.
Q2: What is a typical starting dosage for in vivo animal studies?
A2: Based on preclinical studies, effective neuroprotective doses of this compound have been identified. In mice, significant protection against KCN-induced mortality was observed at a dose as low as 0.3 mg/kg (i.p.). In rats, a dose of 10 mg/kg (i.p.) has been shown to significantly inhibit neuronal cell death in a 4-vessel occlusion model of ischemia. The effects of this compound are dose-dependent. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model and outcome measures.
Q3: How should this compound be administered for experimental studies?
A3: In most preclinical studies, this compound has been administered via intraperitoneal (i.p.) injection. The timing of administration is a critical factor. For maximal neuroprotective effect, especially in models of delayed ischemic neurological deficits, ensuring adequate drug coverage around the onset of the ischemic insult is crucial.
Q4: Are there any known side effects of this compound in preclinical or clinical studies?
A4: In a multi-center, double-blind clinical study on patients with subarachnoid hemorrhage, no significant side effects of this compound were observed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of significant neuroprotective effect. | Insufficient dosage. | Perform a dose-response study to identify the optimal dose for your model. Start with a range informed by published studies (e.g., 0.3 mg/kg to 10 mg/kg i.p. in rodents). |
| Improper timing of administration. | Administer this compound prior to the ischemic insult or as early as possible during reperfusion. The therapeutic window is a critical factor. | |
| Severity of the ischemic insult. | Ensure the ischemic model is well-characterized and reproducible. An overly severe insult may overwhelm the protective capacity of any therapeutic agent. | |
| High variability in experimental results. | Inconsistent drug preparation. | Ensure this compound is fully solubilized before administration. Prepare fresh solutions for each experiment. |
| Biological variability in animal models. | Use a sufficient number of animals per group to achieve statistical power. Ensure randomization and blinding of experimental groups. | |
| Difficulty in assessing neuroprotective outcomes. | Insensitive or inappropriate outcome measures. | Utilize a combination of histological (e.g., TTC staining for infarct volume), behavioral (e.g., neurological deficit scoring), and biochemical (e.g., measurement of inflammatory markers or ATP levels) endpoints. |
Data Presentation
Dose-Response Relationship for Neuroprotection
| This compound Dosage (mg/kg) | Mean Infarct Volume Reduction (%) | Neurological Score Improvement (Specify Scale) |
| Vehicle Control | 0 | Baseline |
| Dose 1 | Insert Data | Insert Data |
| Dose 2 | Insert Data | Insert Data |
| Dose 3 | Insert Data | Insert Data |
Pharmacokinetic Profile of this compound
Detailed pharmacokinetic data for this compound is not extensively published. The following table is a template for key parameters to determine in pharmacokinetic studies.
| Parameter | Value |
| Bioavailability (%) | To be determined |
| Half-life (t½) (hours) | To be determined |
| Time to Peak Concentration (Tmax) (hours) | To be determined |
| Clearance (CL) (L/hr/kg) | To be determined |
Experimental Protocols
Four-Vessel Occlusion (4-VO) Model in Rats
This protocol is a standard model for inducing global cerebral ischemia to study the efficacy of neuroprotective agents like this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Electrocautery device
-
Aneurysm clips
Procedure:
-
Day 1: Vertebral Artery Occlusion
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a dorsal midline incision in the neck to expose the cervical vertebrae.
-
Identify the alar foramina of the first cervical vertebra (C1).
-
Carefully insert an electrocautery needle into the alar foramina to permanently occlude the vertebral arteries.
-
-
Day 1: Carotid Artery Preparation
-
Make a ventral midline incision in the neck.
-
Isolate both common carotid arteries.
-
Place a loose ligature (e.g., silk suture) around each carotid artery without occluding them.
-
Exteriorize the ligatures and close the incision.
-
-
Day 2: Induction of Ischemia
-
The following day, in the awake and freely moving animal, tighten the exteriorized ligatures to occlude both common carotid arteries for the desired duration (e.g., 15 minutes).
-
Administer this compound or vehicle control at the desired time point (e.g., before or after ischemia).
-
-
Reperfusion and Assessment
-
Release the ligatures to allow for reperfusion.
-
Monitor the animal for neurological deficits.
-
At the desired endpoint (e.g., 7 days), euthanize the animal and harvest the brain for histological or biochemical analysis.
-
Measurement of Brain ATP Levels
This protocol describes a method to quantify the effect of this compound on cerebral energy metabolism post-ischemia.
Materials:
-
Brain tissue samples (snap-frozen in liquid nitrogen)
-
ATP assay kit (luciferin/luciferase-based)
-
Homogenization buffer
-
Luminometer
Procedure:
-
Sample Preparation:
-
Homogenize the frozen brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
-
ATP Measurement:
-
Use a commercial ATP assay kit according to the manufacturer's instructions.
-
Briefly, add the brain tissue supernatant to a reaction mixture containing luciferase and D-luciferin.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the brain samples based on the standard curve and normalize to the total protein concentration of the sample.
-
Mandatory Visualizations
Caption: Experimental workflow for the 4-vessel occlusion (4-VO) model.
Caption: this compound's neuroprotective signaling pathways.
References
- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Nizofenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Nizofenone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, focusing on problems that may arise from batch-to-batch variability.
Q1: We are observing inconsistent neuroprotective effects of this compound in our in vitro ischemia model. What could be the cause?
A1: Inconsistent neuroprotective effects are a common challenge and can stem from several factors related to batch-to-batch variability. The primary culprits are often variations in purity, the presence of impurities, and differences in solubility or stability between batches.
Troubleshooting Guide: Inconsistent Neuroprotective Efficacy
| Potential Cause | Recommended Action |
| Purity Variation | Verify the purity of each this compound batch using High-Performance Liquid Chromatography (HPLC). Compare the purity data with the Certificate of Analysis (CoA). A significant deviation may explain the variability. |
| Presence of Impurities | Analyze batches for potential impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Even minor impurities can have biological activity that may interfere with this compound's neuroprotective effects. |
| Solubility Issues | Confirm the complete dissolution of this compound in your vehicle solvent. Incomplete dissolution can lead to lower effective concentrations. Visually inspect for precipitates and consider performing a solubility assay. |
| Compound Degradation | Assess the stability of this compound in your experimental media under your specific conditions (e.g., temperature, light exposure). Degradation can lead to a loss of potency. |
| Experimental Consistency | Ensure all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments. |
Q2: Our recent batch of this compound is showing lower solubility in our standard vehicle (e.g., DMSO) compared to previous batches. How should we address this?
A2: Lower solubility can significantly impact the bioavailability of this compound in your experiments. This variability can be due to differences in the crystalline structure (polymorphism) or the presence of insoluble impurities.
Troubleshooting Guide: Solubility Issues
| Potential Cause | Recommended Action |
| Polymorphism | Different crystalline forms of a compound can have different solubilities. Consider gentle heating or sonication to aid dissolution. If the problem persists, consult the supplier regarding the crystalline form of the batch. |
| Insoluble Impurities | Filter the this compound stock solution through a 0.22 µm syringe filter to remove any insoluble particulate matter before adding it to your experimental media. |
| Incorrect Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is consistent and does not exceed levels that could be toxic to your cells or cause precipitation. |
| pH of the Medium | The pH of your experimental medium can influence the solubility of the compound. Ensure the pH is consistent across experiments. |
Q3: We have detected a new, uncharacterized impurity in our latest batch of this compound. How can we determine if this is affecting our results?
A3: The presence of a novel impurity is a significant concern. The biological activity of the impurity is unknown and could be agonistic, antagonistic, or even toxic, leading to confounding results.
Troubleshooting Workflow for Unidentified Impurities
Caption: Workflow for addressing unidentified impurities.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the quality and consistency of this compound batches.
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and to detect the presence of any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Data Presentation: Example Purity Analysis of Three this compound Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 15.2 | 99.5 | 99.5 |
| Batch B | 15.3 | 97.8 | 97.8 |
| 12.1 (Impurity 1) | 1.5 | ||
| 18.5 (Impurity 2) | 0.7 | ||
| Batch C | 15.2 | 98.9 | 98.9 |
| 13.4 (Impurity 3) | 1.1 |
Protocol 2: In Vitro Neuroprotection Assay using Primary Cortical Neurons
Objective: To evaluate the neuroprotective efficacy of different batches of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate
-
This compound (from different batches)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare stock solutions of each this compound batch in DMSO.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO).
-
-
Glutamate Insult:
-
Induce excitotoxicity by adding glutamate to a final concentration of 50 µM.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the control (untreated) and maximum LDH release (lysed cells).
-
Compare the neuroprotective effects of the different this compound batches.
-
Data Presentation: Example Neuroprotective Efficacy of Three this compound Batches
| Treatment | Batch A (% Cytotoxicity) | Batch B (% Cytotoxicity) | Batch C (% Cytotoxicity) |
| Vehicle Control | 5.2 ± 0.8 | 5.5 ± 1.1 | 5.3 ± 0.9 |
| Glutamate (50 µM) | 85.6 ± 7.3 | 88.1 ± 6.9 | 86.4 ± 8.1 |
| + this compound (10 µM) | 42.3 ± 4.5 | 65.7 ± 5.8 | 45.1 ± 5.2 |
| + this compound (100 µM) | 21.8 ± 3.1 | 48.2 ± 4.9 | 23.5 ± 3.8 |
Signaling Pathways and Workflows
Visual representations of key processes can aid in understanding the experimental workflow and the mechanism of action of this compound.
This compound's Proposed Neuroprotective Signaling Pathway
Caption: this compound's neuroprotective mechanism.
Experimental Workflow for Investigating Batch-to-Batch Variability
Caption: Workflow for qualifying new this compound batches.
Technical Support Center: Navigating the Translational Challenges of Nizofenone Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical to clinical translation of Nizofenone research. The information is designed to offer practical guidance for experimental design, execution, and data interpretation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with this compound.
1. What are the primary neuroprotective mechanisms of this compound?
This compound is a potent neuroprotective agent with a multi-faceted mechanism of action. Its primary effects are attributed to:
-
Free Radical Scavenging: It possesses a radical-scavenging action comparable to vitamin E, which allows it to inhibit oxygen radical-induced lipid peroxidation.[1][2]
-
Inhibition of Excitotoxicity: this compound completely blocks ischemia-induced excessive glutamate release, a key driver of neuronal death.[2][3][4]
-
Metabolic Regulation: It ameliorates the imbalance between energy demand and supply in ischemic brain tissue by preventing ATP depletion and lactate accumulation.
2. What are the known physicochemical properties of this compound?
Understanding the physical and chemical characteristics of this compound is crucial for proper handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁ClN₄O₃ | PubChem |
| Molecular Weight | 412.87 g/mol | PubChem |
| Melting Point | 75-76 °C | LookChem |
| Boiling Point | 609.7 °C at 760 mmHg | LookChem |
| Solubility | Data not readily available in standard solvents (e.g., water, DMSO, ethanol). Researchers should perform their own solubility tests to determine appropriate solvent and concentration for their specific experimental needs. | |
| Stability | Specific stability data regarding pH, temperature, and light sensitivity are not extensively published. It is recommended to conduct stability studies under your experimental conditions. General guidelines suggest storing the compound at 2-8°C. | LookChem |
3. What are the key challenges in translating this compound research to clinical trials for ischemic stroke?
While this compound has shown promise in preclinical models and clinical trials for subarachnoid hemorrhage, its translation to broader applications like acute ischemic stroke faces several hurdles common to many neuroprotective agents:
-
Therapeutic Time Window: The window for effective neuroprotection is often very narrow. In many preclinical studies, drugs are administered before or shortly after the ischemic event, a scenario that is often not feasible in a clinical setting.
-
Dose-Response Relationship: Determining the optimal therapeutic dose in humans can be challenging. Doses that are effective in animal models may not be safe or effective in humans due to differences in metabolism and physiology.
-
Blood-Brain Barrier Penetration: The ability of a drug to cross the blood-brain barrier in sufficient concentrations to exert its therapeutic effect is a major challenge.
-
Heterogeneity of Stroke: Clinical stroke is highly heterogeneous in its cause, location, and severity, making it difficult to demonstrate efficacy in a diverse patient population compared to the more uniform animal models.
-
Discrepancy in Outcome Measures: Preclinical studies often rely on infarct volume reduction as a primary endpoint, whereas clinical trials focus on functional outcomes, which may not always correlate.
II. Troubleshooting Experimental Challenges
This section provides guidance on specific issues that may arise during in vitro and in vivo experiments with this compound.
Problem: Inconsistent results in in vitro neuroprotection assays.
-
Possible Cause: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Cell Line/Primary Culture Health: Ensure consistent cell passage number, viability, and density.
-
Glutamate Concentration: The concentration of glutamate used to induce excitotoxicity is critical. Perform a dose-response curve to determine the EC50 for your specific cell type to ensure a consistent level of injury.
-
Compound Solubility: Poor solubility of this compound can lead to inaccurate dosing. Visually inspect for precipitation and consider using a low percentage of a solubilizing agent like DMSO (ensure final concentration does not affect cell viability).
-
Incubation Times: Standardize the pre-incubation time with this compound and the duration of glutamate exposure.
-
Problem: High variability in infarct volume in the MCAO animal model.
-
Possible Cause: Inconsistent occlusion of the middle cerebral artery.
-
Troubleshooting Steps:
-
Surgical Technique: The intraluminal suture method is common but requires significant technical skill. Ensure the surgeon is well-practiced and consistent in filament insertion depth and placement.
-
Animal Physiology: Monitor and maintain core body temperature, blood pressure, and blood gases during surgery, as these can significantly impact stroke outcome.
-
Confirmation of Occlusion: Use laser Doppler flowmetry to confirm a significant and consistent drop in cerebral blood flow after filament insertion.
-
Animal Strain and Age: Use a consistent strain, age, and sex of animals, as these factors can influence stroke susceptibility and outcome.
-
Problem: Difficulty in formulating this compound for intravenous administration.
-
Possible Cause: Poor aqueous solubility.
-
Troubleshooting Steps:
-
Solubilizing Agents: Explore the use of co-solvents (e.g., polyethylene glycol), surfactants, or cyclodextrins to improve solubility. However, be mindful that these agents can have their own biological effects.
-
Nanosuspensions: For poorly soluble drugs, creating a nanosuspension can be a viable strategy for IV delivery. This involves reducing the particle size of the drug to the nanometer range to improve dissolution and bioavailability.
-
pH Adjustment: Investigate the effect of pH on this compound's solubility. However, ensure the final formulation has a physiologically compatible pH to avoid injection site reactions.
-
III. Experimental Protocols
The following are detailed methodologies for key experiments relevant to this compound research.
A. In Vitro Glutamate-Induced Excitotoxicity Assay
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in neuronal cultures.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT22)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound
-
L-Glutamic acid
-
Cell viability assay (e.g., MTT, LDH release assay)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Plating: Plate neurons at an appropriate density on poly-D-lysine coated plates and allow them to adhere and differentiate for at least 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (medium with the same concentration of DMSO). Incubate for 1-2 hours.
-
Glutamate Insult: Add L-Glutamic acid to the wells to a final concentration that induces approximately 50% cell death (determine this concentration via a dose-response curve beforehand).
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or by quantifying LDH release into the culture medium.
B. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia in rodents to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Surgical instruments
-
Laser Doppler flowmeter
-
This compound formulation for intravenous or intraperitoneal injection
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Monitoring: Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor and maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of >70% as measured by laser Doppler confirms occlusion.
-
-
Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 90 minutes). To induce reperfusion, withdraw the suture.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) at a predetermined time point (e.g., at the time of reperfusion).
-
Neurological Assessment: At 24 hours post-MCAO, perform neurological deficit scoring.
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
IV. Data Presentation
The following tables summarize hypothetical quantitative data for this compound to serve as a template for organizing experimental results. Note: Specific experimental values for this compound are not consistently available in the public domain. Researchers should generate their own data.
Table 1: Preclinical Efficacy of this compound in a Rat MCAO Model
| Dose (mg/kg, i.p.) | Time of Administration (post-MCAO) | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement (%) |
| 1 | 0 hr | Data not available | Data not available |
| 3 | 0 hr | Data not available | Data not available |
| 10 | 0 hr | Data not available | Data not available |
| 10 | 1 hr | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical)
| Parameter | Value |
| Bioavailability (Oral) | Data not available |
| Half-life (t½) | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available |
| Time to Peak Concentration (Tmax) | Data not available |
V. Mandatory Visualizations
Signaling Pathways
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow
Caption: General experimental workflow for this compound evaluation.
Translational Challenges
References
- 1. Pitfalls in the Quest of Neuroprotectants for the Perinatal Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain protection against ischemic injury by this compound [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nizofenone Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding, identifying, and minimizing potential off-target effects of Nizofenone, a neuroprotective agent. While this compound has a documented favorable safety profile with few significant side effects reported in clinical use for subarachnoid hemorrhage, a thorough investigation of off-target interactions is a critical component of preclinical and clinical research to ensure safety and data integrity.[1] This guide offers a framework for a proactive approach to managing potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A: Off-target effects occur when a compound binds to and modulates the activity of proteins or biomolecules other than its intended therapeutic target. For this compound, the primary on-target effects are related to its neuroprotective mechanisms, including free radical scavenging and inhibition of glutamate release.[2][3] Off-target interactions are a concern because they can lead to unexpected experimental results, cellular toxicity, or adverse drug reactions in a clinical setting.[4] Proactively identifying and mitigating these effects is crucial for ensuring the safety and efficacy of the compound.[5]
Q2: Are there any known off-target effects of this compound?
A: Publicly available literature and clinical data on this compound primarily focus on its neuroprotective efficacy and have not extensively detailed specific molecular off-targets. It is generally reported to have "little significant side effects." However, the absence of widely reported off-target effects does not preclude their existence. A comprehensive off-target profiling campaign is a necessary step in the advanced preclinical development of any compound.
Q3: What is the general strategy to identify potential off-target effects of this compound?
A: A multi-pronged strategy is recommended, combining computational (in silico) prediction with experimental (in vitro) screening.
-
In Silico Profiling : Use computational models to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the molecule against databases of known protein binding sites.
-
In Vitro Screening : Test this compound against broad panels of receptors, kinases, and other enzymes to experimentally identify unintended interactions.
-
Phenotypic Screening : Assess the effects of this compound in various cell-based assays to uncover unexpected cellular responses that may indicate off-target activity.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered signaling) that is inconsistent with this compound's known neuroprotective mechanism.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effect | 1. Perform a dose-response analysis for the observed phenotype and compare it to the EC50 for on-target activity. A significant difference may suggest an off-target effect. 2. Use a structurally distinct compound with the same on-target mechanism. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Conduct a rescue experiment by overexpressing the intended target. If the phenotype persists, it suggests the involvement of other targets. | Identification of a likely off-target mediated phenotype, prompting further investigation. |
| Experimental Artifact | 1. Review and optimize the experimental protocol, including all controls (vehicle, positive, negative). 2. Ensure the purity and stability of the this compound stock solution. | Consistent and reproducible results with appropriate controls will validate the observed phenotype. |
Issue 2: My in vitro screening results show that this compound binds to several potential off-targets. How do I prioritize which ones to validate?
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hit Prioritization | 1. Assess Binding Affinity : Prioritize off-targets with the highest binding affinity (lowest Ki or IC50 value). 2. Evaluate Physiological Relevance : Cross-reference the identified off-targets with their known physiological roles. Prioritize those expressed in the relevant tissue or cell types and those known to be associated with adverse effects. 3. Cellular Target Engagement : Use cell-based assays to confirm that this compound engages the prioritized off-target at physiologically relevant concentrations. | A ranked list of potential off-targets for further functional validation. |
Data Presentation: Off-Target Screening
Quantitative data from off-target screening should be summarized for clear interpretation. Below are example tables for presenting results from kinase and receptor binding panels.
Table 1: Example Kinase Profiling Results for this compound (10 µM)
| Kinase Target | % Inhibition | On-Target/Off-Target | Priority for Validation |
| CDK2/cyclin A | 8% | Off-Target | Low |
| MAPK1 | 12% | Off-Target | Low |
| Hypothetical Kinase X | 92% | Off-Target | High |
| ROCK1 | 5% | Off-Target | Low |
| ... (additional kinases) | ... | ... | ... |
Table 2: Example Receptor Binding Profile for this compound (10 µM) from a Safety Panel
| Receptor/Transporter Target | % Inhibition of Ligand Binding | On-Target/Off-Target | Priority for Validation |
| Adrenergic α1 | 15% | Off-Target | Low |
| Dopamine D2 | 9% | Off-Target | Low |
| Hypothetical Receptor Y | 78% | Off-Target | High |
| hERG Channel | 2% | Off-Target | Low |
| ... (additional targets) | ... | ... | ... |
Mandatory Visualizations
Caption: this compound's primary neuroprotective signaling pathways.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical workflow for mitigating off-target effects.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the general cytotoxicity of this compound, which can be an indicator of off-target effects.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Off-Target Screening using a Commercial Safety Panel
This protocol outlines the general steps for submitting a compound like this compound for broad off-target screening.
Service Providers:
-
Eurofins Discovery (SafetyScreen44™ Panel)
-
Pharmaron (Kinase Panels)
-
AssayQuant (Kinase Profiling)
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (typically DMSO) of high purity. Ensure the final concentration and volume meet the provider's submission requirements.
-
Panel Selection: Choose a screening panel appropriate for the stage of research. Early-stage screening may involve a broad panel like the SafetyScreen44™, which covers a wide range of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. For compounds with a known on-target class (e.g., kinase inhibitors), a comprehensive kinome scan is appropriate.
-
Submission and Execution: Submit the compound to the chosen contract research organization (CRO). The CRO will perform the binding or activity assays, typically at a single high concentration (e.g., 10 µM) for initial screening.
-
Data Analysis: The CRO will provide a report detailing the percent inhibition or activation for each target in the panel. Results showing significant inhibition (typically >50%) are considered "hits" and warrant further investigation.
-
Follow-up Studies: For any identified hits, follow-up studies should be conducted to determine the potency (IC50) of the interaction and to confirm its functional consequence in cell-based assays.
Protocol 3: Lead Optimization to Minimize Off-Target Effects
Once a significant off-target interaction is confirmed, medicinal chemistry efforts can be employed to improve selectivity.
Procedure:
-
Structure-Activity Relationship (SAR) Analysis: Analyze the structural features of this compound that may contribute to the off-target binding. If a crystal structure of the off-target protein is available, molecular docking can provide insights into the binding mode.
-
Rational Drug Design: Based on the SAR analysis, design and synthesize a focused library of this compound analogs. Modifications may include altering functional groups, changing the scaffold, or introducing steric bulk to disrupt binding to the off-target while maintaining affinity for the on-target.
-
Iterative Screening: Screen the newly synthesized analogs against both the intended on-target and the identified off-target(s). The goal is to identify compounds with a significantly improved selectivity ratio (Off-target IC50 / On-target IC50).
-
Pharmacokinetic Optimization: For analogs with improved selectivity, assess their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to ensure they remain suitable as a drug candidate. This iterative process of design, synthesis, and testing is continued until a lead candidate with the desired selectivity and drug-like properties is identified.
References
Technical Support Center: Refining Experimental Protocols for Nizofenone Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Nizofenone research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Assays
Issue 1: High Variability in Cell Viability/Neuroprotection Assays
-
Question: My cell viability results (e.g., MTT, LDH assay) show high variability between wells treated with this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension and proper mixing before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
Inconsistent Drug Concentration: Verify the accuracy of your this compound stock solution and serial dilutions. Ensure thorough mixing of the media after adding the drug.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Cell Health: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes and altered drug responses.
-
Issue 2: Inconsistent Results in Free Radical Scavenging Assays (e.g., DPPH)
-
Question: My DPPH assay results for this compound are not reproducible. Why might this be happening?
-
Answer: Reproducibility issues in DPPH assays can be due to:
-
DPPH Solution Instability: The DPPH radical is light-sensitive. Always prepare fresh DPPH solution and protect it from light during incubation.
-
Solvent Incompatibility: Ensure that the solvent used to dissolve this compound does not interfere with the DPPH reaction. A solvent control should always be included.
-
Incorrect Incubation Time: The reaction between this compound and DPPH may have specific kinetics. Optimize the incubation time to ensure the reaction has reached a stable endpoint.
-
Issue 3: Difficulty in Measuring Mitochondrial Membrane Potential (ΔΨm) with JC-1
-
Question: I am using the JC-1 assay to assess the effect of this compound on mitochondrial health, but the fluorescence signal is weak or inconsistent. What should I check?
-
Answer: Problems with the JC-1 assay can be troubleshooted by considering the following:
-
Low Dye Concentration or Staining Time: Optimize the concentration of the JC-1 dye and the incubation time for your specific cell type.
-
Cell Density: Ensure an optimal cell density. Too few cells will result in a weak signal, while over-confluence can lead to unhealthy cells with altered mitochondrial potential.
-
Photobleaching: JC-1 is sensitive to light. Minimize the exposure of stained cells to the microscope's light source.
-
Incorrect Filter Sets: Use the correct filter sets for detecting both the green monomers (indicating depolarized mitochondria) and the red J-aggregates (indicating healthy, polarized mitochondria).
-
In Vivo Models (e.g., Middle Cerebral Artery Occlusion - MCAO)
Issue 1: High Mortality or Variability in Infarct Volume in MCAO Models
-
Question: I am observing high mortality rates and significant variation in the size of the cerebral infarct in my MCAO rat/mouse model treated with this compound. What are the potential reasons?
-
Answer: Variability in MCAO models is a common challenge. Key factors to control are:
-
Surgical Technique: The insertion of the filament to occlude the MCA must be consistent. The depth of insertion is critical and should be standardized based on the animal's weight. Inconsistent occlusion will lead to variable infarct sizes.
-
Animal Physiology: Monitor and maintain core body temperature, blood pressure, and blood gases within a physiological range during and after surgery, as these parameters can significantly impact stroke outcome.
-
Anesthesia: The choice and duration of anesthesia can influence physiological parameters and neuronal survival. Use a consistent anesthetic regimen.
-
This compound Administration: The timing, dose, and route of this compound administration are critical. Ensure these are consistent across all animals in a treatment group.
-
Issue 2: Difficulty in Assessing Neurological Deficits Post-MCAO
-
Question: The neurological scores for my this compound-treated animals are subjective and not consistent between observers. How can I improve this?
-
Answer: To improve the reliability of neurological scoring:
-
Standardized Scoring System: Use a well-defined and validated neurological scoring system (e.g., Bederson's scale).
-
Blinded Observation: The observer scoring the neurological deficits should be blinded to the treatment groups to avoid bias.
-
Multiple Behavioral Tests: Do not rely on a single test. Use a battery of behavioral tests to assess different aspects of neurological function (e.g., rotarod for motor coordination, cylinder test for forelimb asymmetry).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a neuroprotective agent with a multi-faceted mechanism of action. It is a potent free-radical scavenger, comparable to vitamin E, and inhibits lipid peroxidation.[1][2] It also ameliorates several pathophysiological events that occur during cerebral ischemia, such as ATP depletion, lactate accumulation, and excessive glutamate release.[1][2] In particular, it has been shown to completely block ischemia-induced glutamate release.[1]
Q2: Which in vivo model is most appropriate for testing the efficacy of this compound? A2: The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used and relevant model for studying focal cerebral ischemia, mimicking many aspects of human stroke. This model allows for the assessment of this compound's effect on infarct volume, neurological deficits, and various cellular and molecular markers of ischemic injury.
Q3: What are the key signaling pathways that may be modulated by this compound? A3: Given this compound's role in mitigating oxidative stress and excitotoxicity, it is likely to influence key cell survival and death pathways. These may include the PI3K/Akt pathway, which is a major pro-survival pathway, and the MAPK/ERK pathway, which can have both pro-survival and pro-apoptotic roles depending on the context of neuronal injury. This compound's ability to reduce reactive oxygen species (ROS) could lead to the activation of pro-survival kinases like Akt and the suppression of stress-activated kinases like p38 MAPK.
Q4: How should I determine the optimal dose of this compound for my experiments? A4: For in vitro studies, a dose-response curve should be generated to determine the EC50 (half-maximal effective concentration) for the desired neuroprotective effect. For in vivo studies, a dose-escalation study is recommended to identify a dose that provides a therapeutic effect without causing toxicity. Published literature on this compound can provide a starting point for dose selection.
Q5: What are some critical quality control steps to ensure the reliability of my this compound research? A5: Key quality control measures include:
-
Authenticity of this compound: Verify the identity and purity of your this compound compound using analytical methods like HPLC or mass spectrometry.
-
Cell Line Authentication: For in vitro studies, regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known neuroprotective agent) and negative (vehicle) controls in your experiments.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures to ensure consistency.
Data Presentation
Table 1: Effect of this compound on ATP Levels and Lactate Accumulation in Ischemic Brain Tissue
| Treatment Group | ATP Level (% of Control) | Lactate Accumulation (µmol/g tissue) |
| Sham Control | 100 ± 5.2 | 1.8 ± 0.3 |
| Ischemia + Vehicle | 35 ± 4.1 | 15.2 ± 1.5 |
| Ischemia + this compound (10 mg/kg) | 68 ± 6.3 | 5.4 ± 0.8 |
Data are presented as mean ± SEM. Data is illustrative and based on findings reported in the literature.
Table 2: Dose-Dependent Free Radical Scavenging Activity of this compound (DPPH Assay)
| This compound Concentration (µM) | % DPPH Radical Scavenging |
| 1 | 15.2 ± 2.1 |
| 10 | 48.5 ± 3.5 |
| 50 | 85.3 ± 2.8 |
| 100 | 92.1 ± 1.9 |
Data are presented as mean ± SEM. Data is illustrative and based on typical results for potent antioxidants.
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane (3% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture with a silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.
-
-
Ischemia and Reperfusion: Maintain the occlusion for 90 minutes (for transient MCAO). After 90 minutes, withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at the time of reperfusion or as per the experimental design.
-
Post-operative Care: Suture the incision and allow the animal to recover in a heated cage. Provide soft food and easy access to water.
-
Outcome Assessment:
-
Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scale.
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animal, remove the brain, and section it into 2 mm coronal slices. Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (infarcted tissue remains white, healthy tissue stains red). Quantify the infarct volume using image analysis software.
-
Protocol 2: DPPH Free Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of different concentrations of this compound to the wells.
-
Add 50 µL of the DPPH solution to each well.
-
Include a blank (solvent + methanol) and a control (solvent + DPPH solution).
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 3: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 5-10 µg/mL in cell culture medium).
-
Remove the treatment media and add the JC-1 staining solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Measurement:
-
After incubation, wash the cells with assay buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader. Read the fluorescence of J-aggregates (excitation ~560 nm, emission ~595 nm) and JC-1 monomers (excitation ~485 nm, emission ~535 nm).
-
-
Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualization
Caption: this compound's neuroprotective signaling pathway in cerebral ischemia.
Caption: In vivo experimental workflow for evaluating this compound's efficacy.
Caption: Logical troubleshooting workflow for in vitro this compound experiments.
References
Validation & Comparative
A Comparative Guide to Nizofenone and Edaravone for Ischemic Stroke Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, has spurred extensive research into neuroprotective agents that can mitigate the cascade of detrimental events following cerebral ischemia. Among the numerous compounds investigated, Nizofenone and Edaravone have emerged as significant candidates, both demonstrating promise in preclinical and clinical settings. This guide provides a comprehensive, data-driven comparison of their mechanisms of action, experimental efficacy, and the signaling pathways they modulate in the context of ischemic stroke.
Mechanisms of Action: A Tale of Two Strategies
While both this compound and Edaravone aim to protect the brain from ischemic damage, they employ distinct primary strategies. Edaravone is predominantly a potent free radical scavenger, whereas this compound's key strength lies in preserving cellular energy and preventing excitotoxicity.
This compound: This neuroprotective drug primarily works by ameliorating the critical imbalance between energy demand and supply in ischemic brain tissue. Its multifaceted mechanism involves:
-
Preservation of Cellular Energy: this compound prevents the depletion of adenosine triphosphate (ATP), the cell's primary energy currency, and reduces the accumulation of lactate, a byproduct of anaerobic metabolism that is toxic in high concentrations.[1][2][3]
-
Inhibition of Glutamate Excitotoxicity: A hallmark of this compound's action is its ability to completely block the excessive release of glutamate, an excitatory neurotransmitter that triggers a cascade of neurotoxic events when present in high concentrations during ischemia.[1][4]
-
Free Radical Scavenging: this compound also possesses antioxidant properties, with a radical-scavenging action comparable to that of vitamin E, and it inhibits lipid peroxidation induced by oxygen radicals.
Edaravone: Approved for the treatment of acute ischemic stroke in several countries, Edaravone is a powerful antioxidant that mitigates oxidative stress, a key contributor to neuronal damage in stroke. Its neuroprotective effects are mediated through:
-
Potent Free Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals, superoxide anions, and peroxyl radicals, thereby protecting cell membranes and reducing endothelial injury.
-
Modulation of Inflammatory and Signaling Pathways: Beyond its direct antioxidant effects, Edaravone has been shown to modulate several key signaling pathways involved in the inflammatory and cell death processes following ischemia. These include the Nrf2/HO-1, NF-κB/NLRP3, CXCL13/CXCR5/NF-κB, and CYP1A1 pathways.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from preclinical and clinical studies for both this compound and Edaravone. It is important to note that direct head-to-head comparative studies are limited, and thus the data is presented for each drug individually based on available literature.
Table 1: Preclinical Efficacy of this compound in Ischemic Stroke Models
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Neuronal Cell Death | Rat (4-vessel occlusion) | 10 mg/kg i.p. | Significantly inhibited neuronal cell death in the hippocampus CA1 pyramidal cells 7 days after 15 min of ischemia. | |
| Glutamate Release | Rat (ischemia) | 10 mg/kg i.p. | Completely inhibited the ischemic increase in extracellular glutamate levels in the hippocampus. | |
| Lactate Accumulation | Rat (ischemia) | 10 mg/kg i.p. | Completely inhibited the post-ischemic increase in extracellular lactate levels in the hippocampus. | |
| Cerebral Energy Metabolism | Mice (KCN-induced anoxia) | 10 mg/kg i.p. | Ameliorated the depletion of cerebral high-energy phosphate stores and glucose, and marked accumulation of lactate, keeping the energy charge potential close to normal. | |
| Mortality Rate | Mice (KCN-induced anoxia) | 0.3 mg/kg i.p. | Dose-dependent decrease in mortality rate, with significant protection observed at this low dose. | |
| Free Fatty Acid Liberation | Mouse (decapitation-induced ischemia) | Pretreatment | Markedly suppressed the liberation of free fatty acids, particularly arachidonic and stearic acids, and ATP depletion. |
Table 2: Preclinical and Clinical Efficacy of Edaravone in Ischemic Stroke
| Study Type | Parameter | Model/Patient Population | Treatment Protocol | Key Findings | Reference |
| Preclinical (Systematic Review) | Functional Outcome | Animal models of focal ischemia | Various | Improved functional outcome by 30.3% (95% CI 23.4-37.2%). | |
| Preclinical (Systematic Review) | Structural Outcome (Infarct Volume) | Animal models of focal ischemia | Various | Reduced infarct volume by 25.5% (95% CI 21.1-29.9%). | |
| Clinical Trial (Phase III) | Good Functional Outcome (mRS ≤1 at day 90) | Acute Ischemic Stroke Patients | Edaravone Dexborneol vs. Edaravone alone | Edaravone Dexborneol group showed a significantly higher proportion of patients with good functional outcomes (67.18% vs. 58.97%; OR 1.42). | |
| Meta-analysis (RCTs) | Neurological Deficit (short-term) | Acute Stroke Patients | Edaravone vs. placebo/control | Alleviated neurological deficits (MD = -5.44). | |
| Meta-analysis (RCTs) | Activities of Daily Living (short-term) | Acute Stroke Patients | Edaravone vs. placebo/control | Improved activities of daily living (MD = 8.44). | |
| Meta-analysis (RCTs and Cohort Studies) | Neurological Deficit (short-term) | Acute Ischemic Stroke Patients | Edaravone monotherapy | Significantly improved NIHSS score (MD = -3.49). | |
| Real-World Data | Change in NIHSS score | Ischemic Stroke Patients | Edaravone-treated vs. no Edaravone | Greater improvement in NIHSS score from admission to discharge in the edaravone-treated group for all ischemic stroke subtypes. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for inducing ischemic stroke in animal models, which are commonly used to evaluate the efficacy of neuroprotective agents like this compound and Edaravone.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Typical Protocol)
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are used. Animals are fasted overnight with free access to water. Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA and its branches are ligated. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: For transient ischemia, the suture is left in place for a specific duration (e.g., 90 or 120 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the suture is left in place.
-
Drug Administration: this compound or Edaravone is administered at specified doses and time points (e.g., intraperitoneally or intravenously) relative to the onset of ischemia or reperfusion.
-
Outcome Assessment:
-
Neurological Deficit Scoring: A graded scoring system (e.g., 0-5 scale) is used to assess motor and neurological function at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways and mechanisms of action for this compound and Edaravone in the context of ischemic stroke.
This compound's Neuroprotective Mechanisms
Caption: this compound's multifaceted neuroprotection against ischemia.
Edaravone's Antioxidant and Anti-inflammatory Signaling Pathways
Caption: Edaravone's modulation of key signaling pathways in stroke.
Conclusion
This compound and Edaravone represent two distinct yet valuable approaches to neuroprotection in ischemic stroke. This compound's primary strength lies in its ability to maintain cellular energy homeostasis and prevent excitotoxicity, addressing the fundamental metabolic crisis of ischemia. Edaravone, on the other hand, is a potent antioxidant that directly counteracts the damaging effects of oxidative stress and modulates key inflammatory pathways.
The choice between these agents in a therapeutic or research context may depend on the specific timing of intervention and the desired therapeutic target within the ischemic cascade. While Edaravone is already an established clinical treatment in some regions, the robust preclinical data for this compound, particularly its complete inhibition of glutamate release, suggests it remains a highly promising candidate for further investigation. Future research, including direct comparative studies, is warranted to fully elucidate their relative efficacies and potential for synergistic combination therapies in the treatment of acute ischemic stroke.
References
- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Nizofenone and Other Neuroprotective Agents for Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Mechanisms and Efficacy of Neuroprotective Compounds
The landscape of neuroprotection in the context of ischemic stroke is populated by a variety of agents, each with distinct mechanisms aimed at mitigating the complex cascade of neuronal injury. This guide provides a comparative analysis of Nizofenone, a potent free radical scavenger, against three other notable neuroprotective agents: Edaravone, Citicoline, and Butylphthalide (NBP). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates significant neuroprotective effects primarily through its robust free radical scavenging activity, comparable to vitamin E, and its ability to ameliorate critical pathophysiological events in ischemia, such as ATP depletion and glutamate excitotoxicity.[1] In comparison, Edaravone also acts as a potent free radical scavenger, with well-documented activation of the Nrf2/HO-1 signaling pathway. Citicoline's neuroprotective strategy is centered on membrane stabilization through the promotion of phosphatidylcholine synthesis and enhancement of acetylcholine production. Butylphthalide (NBP) exhibits a multi-targeted approach, influencing pathways such as Keap1/Nrf2 and NF-κB/iNOS to exert its antioxidant and anti-inflammatory effects. While direct comparative preclinical studies under identical conditions are limited, this guide synthesizes available data to facilitate a meaningful evaluation.
Comparative Efficacy in Preclinical Ischemic Stroke Models
The following tables summarize key efficacy data for this compound and the comparator agents from various preclinical studies, primarily in rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. It is important to note that variations in experimental protocols, including the timing of drug administration and the specific outcome measures, can influence the results.
| Agent | Animal Model | Dosage | Primary Outcome | Key Findings | Reference |
| This compound | Rat, 4-vessel occlusion | 10 mg/kg i.p. | Neuronal Cell Death (Hippocampus CA1) | Significantly inhibited neuronal cell death 7 days after ischemia. | [2] |
| Mouse, KCN-induced anoxia | 0.3 mg/kg i.p. | Mortality Rate | Dose-dependent decrease in mortality. | [3] | |
| Edaravone | Rat, MCAO | 3 mg/kg i.v. | Infarct Volume | Significantly reduced infarct volume at 24 hours post-MCAO. | [4] |
| Rat, MCAO | 30 mg/kg oral | Infarct Area | Significantly reduced cerebral infarction area. | [5] | |
| Citicoline | Rat, Embolic Stroke | 500 mg/kg i.p. | Infarct Size | Promoted functional recovery. | |
| Rat, MCAO | 100 mg/kg daily | Neurological Outcome | Significantly better neurological outcome at days 10, 21, and 28. | ||
| Butylphthalide (NBP) | Rat, MCAO | 80, 160, 240 mg/kg p.o. | Brain Edema | Dose-dependent prevention of brain edema. | |
| Mouse, dMCAO | 80 mg/kg oral | Infarct Volume & Neurological Score | Decreased neurological deficit scores and reduced infarct volume. |
In Vitro Antioxidant Activity
The free radical scavenging capacity is a cornerstone of neuroprotection for many of these agents. While direct comparative IC50 values under a single standardized assay are not available from the reviewed literature, the following table presents available data on their antioxidant properties.
| Agent | Assay | IC50 / Observation | Reference |
| This compound | Radical-scavenging action | Comparable to vitamin E. | |
| Edaravone | Lipid peroxidation inhibition | IC50 = 15.3 µM (in rat brain homogenate). | |
| Citicoline | Hydroxyl radical generation | Significantly attenuated ischemia-induced hydroxyl radical formation. | |
| Butylphthalide (NBP) | Antioxidant activity | Exhibited antioxidant activity by enhancing Nrf2 nuclear accumulation and increasing HO-1 and NQO1 expression. |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated by their interaction with various signaling pathways involved in the ischemic cascade.
This compound: The primary mechanism of this compound is its potent free radical scavenging activity, which helps to mitigate oxidative stress, a key contributor to neuronal damage in ischemia. It also plays a crucial role in preserving cellular energy by ameliorating ATP depletion and counteracting excitotoxicity by inhibiting the ischemia-induced release of glutamate. Furthermore, this compound has been shown to suppress the liberation of free fatty acids during ischemia, which can contribute to inflammation and further cell damage. While the specific upstream signaling pathways are not as extensively detailed as for other agents, its downstream effects point to a multifactorial neuroprotective profile.
Edaravone: Edaravone is a well-established free radical scavenger. Its neuroprotective effects are significantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to combat oxidative stress.
Citicoline: Citicoline's mechanism is unique as it serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes. By enhancing membrane integrity and repair, Citicoline helps to preserve neuronal function. It also increases the production of the neurotransmitter acetylcholine, which is crucial for cognitive processes. Furthermore, it has been shown to attenuate the generation of hydroxyl radicals following ischemia.
Butylphthalide (NBP): NBP is a multi-target agent that has demonstrated both antioxidant and anti-inflammatory properties. It can activate the Keap1/Nrf2 pathway, similar to Edaravone, to bolster the cellular antioxidant defense. Additionally, NBP has been shown to inhibit the pro-inflammatory NF-κB/iNOS signaling pathway, thereby reducing the inflammatory response that exacerbates ischemic injury.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used experimental model to mimic focal cerebral ischemia.
-
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert a nylon monofilament (e.g., 4-0) coated with silicone into the ICA through an incision in the ECA stump.
-
Advance the filament into the ICA until it occludes the origin of the MCA.
-
For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
-
-
Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow reduction during occlusion.
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).
-
Objective: To quantify the volume of infarcted brain tissue.
-
Procedure:
-
Euthanize the animal at a predetermined time point after MCAO (e.g., 24 hours).
-
Rapidly remove the brain and chill it in cold saline.
-
Slice the brain into coronal sections of a specific thickness (e.g., 2 mm).
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 15-30 minutes in the dark.
-
Fix the stained slices in 10% formalin.
-
Acquire digital images of the stained slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere in each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices, often corrected for edema.
-
Neurological Deficit Scoring
Behavioral tests are crucial for assessing the functional outcome after experimental stroke.
-
Objective: To quantify the neurological deficits resulting from ischemic injury.
-
Procedure (Example: Bederson's Scale):
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion. The animal flexes the contralateral forelimb when held by the tail.
-
Score 2: Circling. The animal circles towards the paretic side.
-
Score 3: Falling. The animal falls to the paretic side.
-
Score 4: No spontaneous motor activity.
-
-
Workflow:
Fig. 5: Workflow for neurological deficit scoring.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This is a common in vitro assay to determine the free radical scavenging activity of a compound.
-
Objective: To measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical.
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored compound, and the absorbance at 517 nm decreases.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).
-
In a microplate or cuvette, mix a defined volume of each dilution of the test compound with the DPPH working solution.
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Conclusion
This compound, Edaravone, Citicoline, and Butylphthalide each present a compelling case as neuroprotective agents, albeit through different primary mechanisms. This compound and Edaravone are potent free radical scavengers, directly targeting oxidative stress. Citicoline focuses on preserving and repairing neuronal membranes, a critical aspect of cellular integrity. Butylphthalide offers a broader spectrum of activity, encompassing both antioxidant and anti-inflammatory actions.
The choice of a neuroprotective agent for further development or for specific research applications will depend on the desired therapeutic strategy. For instance, in conditions where oxidative stress is the primary driver of neuronal injury, this compound and Edaravone may be particularly effective. In contrast, Citicoline might be more beneficial in scenarios where membrane disruption is a major pathological feature. The multi-target nature of NBP makes it an attractive candidate for the complex pathophysiology of ischemic stroke.
This comparative guide highlights the current understanding of these four neuroprotective agents. Further head-to-head preclinical studies under standardized conditions are warranted to provide a more definitive comparison of their efficacy and to better inform the design of future clinical trials.
References
- 1. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citicoline protects against lead-induced oxidative injury in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Efficacy of Nizofenone in Different Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nizofenone's performance with other neuroprotective agents in various experimental stroke models. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of potential therapeutic candidates for ischemic stroke. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a neuroprotective agent that has demonstrated significant efficacy in a variety of preclinical stroke models, including those of cerebral hypoxia, focal and global ischemia, and ischemia-reperfusion.[1] Its multifaceted mechanism of action involves the amelioration of the energy imbalance that occurs during an ischemic event, the complete inhibition of ischemia-induced excessive glutamate release, and a potent radical-scavenging activity comparable to that of vitamin E.[1][2] This guide will compare the available data on this compound with two other prominent neuroprotective agents, Edaravone and Citicoline, to provide a comprehensive overview of their relative performance in preclinical settings.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the efficacy of this compound, Edaravone, and Citicoline in reducing infarct volume and improving neurological outcomes in animal models of ischemic stroke. It is important to note that direct head-to-head comparative studies involving this compound against Edaravone and Citicoline in the same experimental setup are limited. Therefore, the data presented below is a compilation from various studies with similar stroke models and outcome measures to facilitate an indirect comparison.
Table 1: Reduction in Infarct Volume in Rodent Models of Ischemic Stroke
| Compound | Stroke Model | Animal Species | Dosage | Administration Route | % Reduction in Infarct Volume | Reference |
| This compound | KCN-induced anoxia | Mice | 10 mg/kg | Intraperitoneal (i.p.) | Data on mortality reduction, not infarct volume[3] | [3] |
| Edaravone | Focal Ischemia (meta-analysis) | Rodents | Various | Various | 25.5% (95% CI: 21.1-29.9%) | |
| Citicoline | Ischemic Occlusive Stroke (meta-analysis) | Rodents | Various | Various | 27.8% (95% CI: 19.9-35.6%) | |
| Citicoline | Permanent MCAO | Rats | N/A | Stereotactic Delivery | >80% |
Table 2: Improvement in Neurological Score in Rodent Models of Ischemic Stroke
| Compound | Stroke Model | Animal Species | Dosage | Administration Route | Improvement in Neurological Score | Reference |
| This compound | 4-Vessel Occlusion | Rats | 10 mg/kg | Intraperitoneal (i.p.) | Significantly inhibited neuronal cell death | |
| Edaravone | Focal Ischemia (meta-analysis) | Rodents | Various | Various | 30.3% improvement (95% CI: 23.4-37.2%) | |
| Citicoline | Photothrombotic Stroke | Rats | N/A | N/A | Significantly better neurological outcome at Days 10, 21, and 28 |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to allow for replication and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model of focal cerebral ischemia in rodents that mimics human stroke.
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
Procedure:
-
Anesthesia: The animal is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully dissected from the surrounding tissues.
-
Ligation: The ECA is ligated and cut. A suture is placed loosely around the CCA.
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the MCA. The successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Closure: The incision is closed, and the animal is allowed to recover from anesthesia.
Post-operative Care: Animals are monitored for body temperature, hydration, and any signs of distress. Analgesics are administered as required.
Outcome Measures:
-
Infarct Volume: Assessed 24-48 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining or magnetic resonance imaging (MRI).
-
Neurological Deficit Score: Evaluated using a standardized neurological scoring system (e.g., Bederson's scale or a 5-point scale) to assess motor and sensory deficits.
Photothrombotic Stroke Model
This model induces a focal cortical stroke through photosensitization of a dye.
Objective: To create a well-defined and reproducible cortical infarct.
Animals: Rats or mice.
Procedure:
-
Anesthesia: The animal is anesthetized.
-
Photosensitive Dye Injection: A photosensitive dye, such as Rose Bengal, is injected intravenously.
-
Cranial Illumination: A specific area of the skull is illuminated with a cold light source (e.g., a fiber-optic light beam) for a predetermined duration. The light activates the dye in the illuminated blood vessels, leading to the formation of a thrombus and subsequent focal ischemia.
-
Recovery: The animal is allowed to recover from anesthesia.
Outcome Measures:
-
Infarct Volume: Determined by histological analysis.
-
Behavioral Tests: Sensorimotor function can be assessed using tests like the adhesive removal test or the cylinder test.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action and a typical experimental workflow for evaluating neuroprotective agents.
Caption: this compound's multifaceted mechanism of action in the ischemic cascade.
Caption: A typical experimental workflow for evaluating neuroprotective agents in stroke models.
Conclusion
References
Cross-Species Metabolic Pathways of Nizofenone: A Comparative Analysis
A comprehensive review of available scientific literature and public databases reveals a significant gap in the understanding of the metabolic pathways of Nizofenone across different species. Despite extensive searches for data on the biotransformation of this neuroprotective agent in humans, rats, dogs, and monkeys, no specific studies detailing its metabolic fate have been identified in the public domain.
This compound, also known by its developmental code Y-9179, is a drug that has been investigated for its potential to protect neurons from ischemic damage. While its pharmacological effects have been the subject of several studies, its metabolism, including the identification of its metabolites and the enzymes responsible for its breakdown, remains largely undocumented in publicly accessible scientific literature.
This lack of data prevents a comparative analysis of this compound's metabolic pathways across different species, which is a critical step in drug development for understanding efficacy, toxicity, and for selecting appropriate animal models for preclinical studies.
Challenges in Data Acquisition
The absence of information on this compound metabolism could be attributed to several factors:
-
Proprietary Data: Metabolic studies may have been conducted by the pharmaceutical company that developed this compound, with the data remaining unpublished as proprietary information.
-
Limited Clinical Development: The extent of the drug's clinical development and its regulatory submission status can influence the amount of publicly available data.
-
Age of the Compound: As an older compound, the detailed metabolic studies that are standard today may not have been as rigorously performed or publicly disseminated.
General Principles of Drug Metabolism
In the absence of specific data for this compound, a general overview of drug metabolism can provide a theoretical framework for its potential biotransformation. Typically, drug metabolism occurs in two phases:
-
Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by the Cytochrome P450 (CYP) family of enzymes. These reactions introduce or expose functional groups on the drug molecule, preparing it for Phase II reactions. Given this compound's chemical structure, which includes aromatic rings and a tertiary amine, it is plausible that it would undergo N-dealkylation, hydroxylation, or oxidation.
-
Phase II Metabolism: Involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (by sulfotransferases, SULTs), or glutathione (by glutathione S-transferases, GSTs). These reactions increase the water solubility of the compound, facilitating its excretion from the body.
Experimental Protocols for Studying Drug Metabolism
To investigate the metabolic pathways of a compound like this compound, a series of in vitro and in vivo experiments are typically conducted.
In Vitro Metabolism Studies
These studies utilize subcellular fractions or cells to investigate metabolic pathways in a controlled environment.
-
Liver Microsomes: Preparations of the endoplasmic reticulum from liver cells, rich in CYP and UGT enzymes, are incubated with the drug to identify Phase I and some Phase II metabolites. Liver microsomes from different species (e.g., human, rat, dog, monkey) are used to assess inter-species differences in metabolism.
-
Hepatocytes: Intact liver cells provide a more complete picture of metabolism as they contain a full complement of metabolic enzymes and cofactors.
-
Recombinant Enzymes: Specific CYP or UGT enzymes expressed in cell lines are used to identify the precise enzymes responsible for metabolizing the drug.
A general experimental workflow for an in vitro metabolism study using liver microsomes is depicted below.
Figure 1. General workflow for an in vitro drug metabolism study using liver microsomes.
In Vivo Metabolism Studies
These studies are conducted in living organisms to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-body system.
-
Animal Studies: Radiolabeled this compound would be administered to different animal species (e.g., rats, dogs, monkeys). Urine, feces, and blood samples are collected over time to identify and quantify the parent drug and its metabolites.
-
Human Studies: Following preclinical evaluation, similar studies are conducted in human volunteers, typically as part of Phase I clinical trials.
Conclusion
Due to the lack of publicly available data on the metabolic pathways of this compound, a cross-species comparison cannot be provided at this time. The information presented here offers a general overview of the principles and experimental approaches that would be necessary to elucidate the biotransformation of this compound. Further research and the publication of any existing proprietary data would be required to fill this knowledge gap and provide the scientific community with a comprehensive understanding of this compound's metabolism. Researchers and drug development professionals are encouraged to consult proprietary databases or contact the original developers of the compound for any non-public information.
A Comparative Analysis of the Neuroprotective Effects of Nizofenone and NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective profiles of Nizofenone and N-methyl-D-aspartate (NMDA) receptor antagonists. By presenting available experimental data, outlining detailed methodologies, and visualizing key signaling pathways, this document aims to equip researchers with a comprehensive understanding of their respective mechanisms and therapeutic potential in the context of neurological insults such as cerebral ischemia.
Introduction: Two Distinct Approaches to Neuroprotection
In the quest for effective neuroprotective strategies against ischemic brain injury and other neurological disorders, two distinct pharmacological approaches have emerged: the multi-targeted actions of this compound and the specific receptor blockade offered by NMDA receptor antagonists.
This compound , a potent neuroprotective agent, exerts its effects through a multifaceted mechanism. It is known to inhibit the ischemia-induced surge in extracellular glutamate, reduce the accumulation of neurotoxic lactate, and scavenge harmful free radicals.[1][2][3] This broad-spectrum activity suggests a comprehensive approach to mitigating the complex cascade of events leading to neuronal death.
NMDA receptor antagonists , on the other hand, operate via a more targeted mechanism. By blocking the N-methyl-D-aspartate (NMDA) receptor, these agents prevent the excessive influx of calcium ions (Ca²⁺) into neurons, a key event in the excitotoxic cascade that triggers downstream cell death pathways.[4][5] This class includes well-studied compounds such as Dizocilpine (MK-801) and Memantine.
This guide will delve into the experimental evidence supporting the neuroprotective effects of both this compound and representative NMDA receptor antagonists, providing a framework for their comparative evaluation.
Mechanisms of Neuroprotection
The neuroprotective strategies of this compound and NMDA receptor antagonists diverge significantly in their primary targets and downstream effects.
This compound acts presynaptically to inhibit the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. During ischemic conditions, the excessive release of glutamate leads to overstimulation of its receptors and subsequent neuronal damage. By curbing this initial trigger, this compound effectively dampens the excitotoxic cascade at its source. Furthermore, its ability to scavenge free radicals, with efficacy comparable to vitamin E, provides an additional layer of protection against oxidative stress, a major contributor to reperfusion injury. This compound also ameliorates the depletion of cellular energy stores (ATP) and reduces the accumulation of lactate, thereby preserving cellular homeostasis under ischemic stress.
NMDA receptor antagonists function postsynaptically. The overactivation of NMDA receptors by excessive glutamate during an ischemic event leads to a massive and sustained influx of Ca²⁺. This calcium overload activates a host of intracellular enzymes, including proteases, lipases, and endonucleases, which degrade essential cellular components and ultimately lead to neuronal demise. NMDA receptor antagonists, by physically blocking the ion channel of the receptor, directly prevent this pathological Ca²⁺ influx.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies. It is crucial to note that these data are compiled from different experimental models and conditions, and a direct head-to-head comparison in a single study is not currently available in the published literature. Therefore, these tables should be interpreted as a comparative overview of their respective efficacies as reported in separate investigations.
| Parameter | This compound | NMDA Receptor Antagonists (MK-801 / Memantine) | Experimental Model | Citation |
| Inhibition of Ischemic Glutamate Release | Completely inhibited | Not applicable (postsynaptic action) | 4-vessel occlusion in rats | |
| Reduction of Infarct Volume | Data not directly comparable | MK-801 (0.5 mg/kg) reduced cortical infarct volume by 38-52% | Middle Cerebral Artery Occlusion (MCAO) in rats | |
| Reduction of Lactate Accumulation | Completely inhibited post-ischemic increase | Data not directly comparable | 4-vessel occlusion in rats | |
| Free Radical Scavenging | Comparable to vitamin E | Some studies suggest antioxidant properties, but not the primary mechanism. | In vitro and in vivo models | |
| Neuronal Viability (in vitro) | Data not directly comparable | MK-801 (10 µM) significantly increased cell viability against glutamate-induced excitotoxicity. | Human embryonic stem cell-derived neurons |
| Drug | Dosage | Effect | Experimental Model | Citation |
| This compound | 10 mg/kg i.p. | Completely inhibited ischemic glutamate increase and post-ischemic lactate increase. | 4-vessel occlusion in rats | |
| This compound | 10 mg/kg i.p. | Ameliorated KCN-induced depletion of ATP and glucose, and accumulation of lactate. | KCN-induced anoxia in mice | |
| MK-801 | 0.5 mg/kg i.v. | Reduced cortical infarct volume by 38% (pretreatment) and 52% (post-treatment). | MCAO in rats | |
| MK-801 | 1-10 mg/kg i.p. | Prevented neurodegeneration caused by NMDA or quinolinate injection. | Intracerebral excitotoxin injection in rats | |
| Memantine | 0.2 mg/kg/day | Significantly reduced lesion volume by 30-50%. | Reversible focal cerebral ischemia in mice |
Experimental Protocols
Induction of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic ischemic stroke in humans.
-
Anesthesia: The rat is anesthetized, typically with isoflurane.
-
Incision: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Ligation: The ECA is ligated and coagulated. A loose ligature is placed around the CCA.
-
Filament Insertion: A small incision is made in the CCA, and a monofilament suture (e.g., 4-0 nylon) with a rounded tip is introduced into the ICA.
-
Occlusion: The filament is advanced approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Confirmation: Occlusion can be confirmed by monitoring cerebral blood flow using laser Doppler flowmetry.
-
Reperfusion (Optional): For transient ischemia models, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Closure: The incision is sutured, and the animal is allowed to recover.
Measurement of Infarct Volume
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), the rat is euthanized, and the brain is rapidly removed.
-
Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).
-
Staining: The slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for about 15-30 minutes. Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains white.
-
Imaging and Analysis: The stained slices are photographed, and the images are analyzed using image analysis software (e.g., ImageJ). The area of the infarct, the ipsilateral hemisphere, and the contralateral hemisphere are measured for each slice.
-
Calculation: The infarct volume is calculated by integrating the infarct areas across all slices and is often corrected for edema.
In Vitro Neuronal Viability Assay (Glutamate Excitotoxicity)
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
-
Cell Culture: Primary cortical neurons are cultured in 96-well plates.
-
Compound Treatment: The neurons are pre-incubated with various concentrations of the test compound (e.g., this compound or an NMDA receptor antagonist) for a specific duration (e.g., 1-24 hours).
-
Glutamate Insult: A toxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a defined period (e.g., 15-30 minutes).
-
Wash and Incubation: The glutamate-containing medium is removed, and the cells are washed and incubated in fresh medium for 24-48 hours.
-
Viability Assessment: Cell viability is measured using one of several methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Uses fluorescent dyes (e.g., calcein-AM for live cells and propidium iodide for dead cells) to visualize and quantify viable and non-viable cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of this compound and NMDA receptor antagonists are illustrated in the following signaling pathway diagrams.
Caption: this compound's dual neuroprotective mechanism.
Caption: NMDA receptor antagonist mode of action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in an in vivo model of focal cerebral ischemia.
Caption: In vivo neuroprotection evaluation workflow.
Side Effect Profile
A crucial aspect of any therapeutic agent is its safety and tolerability.
This compound has been used clinically in some regions for preventing delayed ischemic neurologic deficits following subarachnoid hemorrhage, suggesting a manageable side effect profile in that specific patient population.
NMDA receptor antagonists have a more complex side effect profile. High-affinity, non-competitive antagonists like MK-801 have been associated with psychotomimetic effects, which has limited their clinical development. Lower-affinity antagonists like Memantine have a better tolerability profile and are approved for the treatment of Alzheimer's disease. However, even with these agents, side effects can occur and are dose-dependent.
Conclusion
This compound and NMDA receptor antagonists represent two distinct and valuable strategies for neuroprotection.
-
This compound offers a multi-targeted approach by acting on several key pathological events in the ischemic cascade, including glutamate release, lactate accumulation, and oxidative stress. This broad-spectrum activity may be advantageous in the complex environment of an ischemic brain.
-
NMDA receptor antagonists provide a highly specific mechanism to prevent excitotoxicity by directly blocking the final common pathway of excessive Ca²⁺ influx. The clinical utility of this class is highly dependent on the specific agent's affinity and kinetics, which dictates its side effect profile.
The choice between these agents, or their potential combination, for therapeutic development will depend on the specific neurological condition being targeted, the therapeutic window, and the desired balance between efficacy and safety. Further head-to-head comparative studies are warranted to definitively establish the relative neuroprotective efficacy of this compound versus various NMDA receptor antagonists in standardized preclinical models.
References
- 1. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain protection against ischemic injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain protection against oxygen deficiency by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nizofenone for Neuroprotection in Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nizofenone, a neuroprotective agent, based on available clinical trial data. Due to the limited number of large-scale clinical trials for this compound, a formal meta-analysis is not feasible. Instead, this guide presents a detailed overview of the primary clinical evidence for this compound and contrasts it with Nimodipine, a widely used calcium channel blocker for the prevention of cerebral vasospasm and subsequent ischemic deficits following subarachnoid hemorrhage.
Mechanism of Action: this compound
This compound is a neuroprotective drug with a multi-faceted mechanism of action aimed at mitigating the complex cascade of events leading to ischemic brain injury.[1] Its primary functions include:
-
Amelioration of Energy Imbalance: It addresses the fundamental issue of reduced energy supply in ischemic brain tissue.[1]
-
Inhibition of Excitotoxicity: this compound has been shown to completely block the excessive release of the excitatory neurotransmitter glutamate, a key mediator of neuronal damage during ischemia.[1]
-
Radical Scavenging: The drug exhibits antioxidant properties, comparable to vitamin E, by scavenging free radicals and inhibiting lipid peroxidation.[1]
These actions collectively contribute to the protection of neurons from the detrimental effects of oxygen and glucose deprivation.[1]
Clinical Trial Data: this compound
A key clinical study evaluating the efficacy of this compound is a multi-center, controlled, double-blind trial conducted in patients with subarachnoid hemorrhage.
Experimental Protocol: Multi-Center Double-Blind Study of this compound
-
Objective: To assess the efficacy of this compound in improving outcomes for patients in the acute stage following subarachnoid hemorrhage.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Patient Population: 208 patients with subarachn.
-
Intervention:
-
This compound group (n=102): Received this compound in addition to conventional therapy.
-
Placebo group (n=106): Received a placebo in addition to conventional therapy.
-
-
Primary Outcome Measures: Functional recovery and other clinical findings.
-
Key Secondary Outcome: Mortality rate and the quality of outcome in survivors.
Quantitative Data Summary
| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
| Functional Recovery & Clinical Findings | Significantly more effective | - | p < 0.05 |
| Good Outcome in Survivors | Higher percentage | Lower percentage | p < 0.05 |
| Mortality Rate | No significant difference | No significant difference | Not significant |
The study highlighted that the beneficial effects of this compound were particularly prominent in patients with delayed ischemic symptoms, those with moderately severe preoperative deficits (Hunt and Hess Grade II or III), and individuals with diffuse high-density areas on CT scans. No significant side effects were reported.
Comparative Agent: Nimodipine
Nimodipine, a calcium channel antagonist, is a standard treatment for preventing delayed ischemic neurological deficits after subarachnoid hemorrhage. Its efficacy is supported by numerous clinical trials and meta-analyses.
Nimodipine: Meta-Analysis Data
A systematic review and meta-analysis of 13 randomized controlled trials involving 1,727 patients provides robust evidence for the efficacy of Nimodipine.
| Outcome Measure | Nimodipine Group | Control Group | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Poor Outcome | Reduced incidence | - | 0.69 | 0.60–0.78 |
| Mortality | Reduced incidence | - | 0.50 | 0.32–0.78 |
| Cerebral Vasospasm | Reduced incidence | - | 0.68 | 0.46–0.99 |
Comparison and Conclusion
While direct comparative trials between this compound and Nimodipine are lacking, this guide provides a juxtaposition of the available evidence.
-
This compound: The primary clinical evidence for this compound in subarachnoid hemorrhage is a single, well-designed, double-blind, placebo-controlled trial from 1986. This study demonstrated a significant improvement in functional recovery and the proportion of survivors with a good outcome. Its multi-modal mechanism of action, targeting energy metabolism, excitotoxicity, and oxidative stress, is a compelling feature.
-
Nimodipine: The clinical evidence for Nimodipine is more extensive, with multiple randomized controlled trials and meta-analyses confirming its efficacy in reducing poor outcomes, mortality, and cerebral vasospasm after subarachnoid hemorrhage.
References
A Comparative Analysis of Nizofenone and Citicoline for the Treatment of Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic brain injury (TBI) remains a significant challenge in modern medicine, with a pressing need for effective neuroprotective agents. This guide provides a detailed, evidence-based comparison of two such agents: Nizofenone and Citicoline. While no direct head-to-head clinical trials comparing the two have been identified, this document synthesizes the available preclinical and clinical data to offer an objective overview of their respective mechanisms of action, experimental efficacy, and clinical applications in the context of brain injury.
Executive Summary
| Feature | This compound | Citicoline |
| Primary Mechanism | Neuroprotection via amelioration of energy imbalance, reduction of glutamate release, and radical scavenging.[1] | Neuroprotection and neurorestoration through membrane repair, enhanced neurotransmitter synthesis, and reduction of oxidative stress.[2][3] |
| Clinical Application in Brain Injury | Primarily studied and used for preventing delayed ischemic neurologic deficits following subarachnoid hemorrhage.[1] | Widely studied in traumatic brain injury, with some meta-analyses suggesting a beneficial effect on functional independence, though a large-scale trial (COBRIT) showed no significant improvement.[4] |
| Key Preclinical Findings | Demonstrated potent cerebroprotective effects in models of cerebral hypoxia, ischemia, and reperfusion injury. It has been shown to ameliorate ATP depletion, lactate accumulation, and inhibit lipid peroxidation. | Shown to prevent neuronal loss, decrease contusion volume, and improve neurological recovery in animal models of TBI. It also restores the activity of mitochondrial and membranous ATPases. |
| Evidence Level | Primarily preclinical and in the specific context of ischemia-related neuronal damage. | Extensive clinical trial data available for TBI, though with some conflicting results. |
Detailed Mechanism of Action and Signaling Pathways
This compound
This compound is a potent neuroprotective drug that primarily acts by addressing the metabolic and excitotoxic cascades initiated by ischemic brain injury. Its multifaceted mechanism involves:
-
Amelioration of Energy Imbalance: this compound helps to maintain cerebral energy balance by preventing the depletion of ATP and the accumulation of lactate in ischemic brain tissue.
-
Inhibition of Excitotoxicity: A key action of this compound is the complete blockage of ischemia-induced excessive glutamate release, a major contributor to neuronal damage.
-
Radical Scavenging: The drug exhibits radical-scavenging activity comparable to vitamin E, inhibiting oxygen radical-induced lipid peroxidation.
Caption: this compound's neuroprotective signaling pathway.
Citicoline
Citicoline (CDP-choline) is an endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a primary component of neuronal membranes. Its neuroprotective and neurorestorative effects are attributed to:
-
Membrane Repair and Synthesis: Exogenous Citicoline provides choline and cytidine, which are precursors for the synthesis of phosphatidylcholine, aiding in the repair and regeneration of neuronal membranes.
-
Enhanced Neurotransmission: The choline provided by Citicoline also boosts the synthesis of acetylcholine, a key neurotransmitter.
-
Reduction of Oxidative Stress: Citicoline helps to preserve cardiolipin and phosphatidylcholine by decreasing the expression of phospholipase A2, leading to reduced reactive oxygen species and lipid peroxidation.
-
Anti-inflammatory and Anti-apoptotic Effects: Citicoline has been shown to counteract oxidative stress-mediated inflammation and apoptosis.
Caption: Citicoline's neuroprotective and neurorestorative pathways.
Quantitative Data from Experimental and Clinical Studies
This compound: Preclinical Efficacy
The majority of available data for this compound comes from preclinical studies in animal models of cerebral ischemia.
| Study Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Mortality Rate | Mice (KCN-induced anoxia) | 0.3 mg/kg (i.p.) | Significant dose-dependent decrease in mortality. | |
| Cerebral Energy Metabolism | Mice (KCN-induced anoxia) | 10 mg/kg (i.p.) | Ameliorated depletion of high-energy phosphates and glucose, and reduced lactate accumulation. | |
| Glutamate Release | Not Specified | Not Specified | Completely blocked ischemia-induced excessive glutamate release. |
Citicoline: Clinical Trial Outcomes in TBI
Numerous clinical trials have investigated the efficacy of Citicoline in TBI, with varying results.
| Trial/Study | Patient Population | Dosage | Primary Outcome | Key Findings | Reference |
| COBRIT | 1213 patients with complicated mild, moderate, and severe TBI | 1000 mg twice a day for 90 days | Composite of functional and cognitive status at 90 days | No significant improvement in functional or cognitive status compared to placebo. | |
| Meta-analysis (2023) | 2771 patients from 11 clinical studies | Varied | Independence at the end of follow-up | Associated with a significantly higher rate of independence (RR, 1.18). | |
| Meta-analysis (2014) | 2706 patients from 12 controlled trials | Varied | Independence (Glasgow Outcome Scale) | Associated with a significant increase in the rates of independence (OR, 1.815). | |
| Dose-Comparison Study | 30 patients with traumatic concussion (GCS ≤ 8) | 0.5 g/twice a day vs. 1.5 g/twice a day | GCS, GOS, contusion volume, etc. | Contrary to other studies, found no positive effect of citicoline on patient healing. |
Experimental Protocols
This compound: Preclinical Ischemia Model
-
Objective: To investigate the cerebroprotective effect of this compound against tissue oxygen deficiency.
-
Model: KCN-induced anoxia in mice.
-
Procedure:
-
Mice were treated with varying doses of this compound (e.g., 0.3 mg/kg to 10 mg/kg) administered intraperitoneally (i.p.).
-
Anoxia was induced by the administration of potassium cyanide (KCN).
-
Endpoints measured included mortality rate and biochemical analysis of cerebral energy metabolites (ATP, glucose, lactate).
-
-
Rationale: This model mimics the biochemical cascade of anoxic brain injury, allowing for the assessment of a drug's ability to preserve energy metabolism and prevent cell death.
Caption: Experimental workflow for this compound preclinical study.
Citicoline: COBRIT Clinical Trial
-
Objective: To determine the effect of Citicoline on functional and cognitive status in patients with TBI.
-
Design: Phase III, randomized, double-blind, placebo-controlled, multi-center trial.
-
Participants: 1292 patients with complicated mild, moderate, or severe TBI.
-
Intervention:
-
Patients were randomly assigned to receive either Citicoline (1000 mg twice a day) or a placebo.
-
The intervention was administered orally or enterally for 90 days.
-
-
Primary Outcome Measures: A composite of nine measures of functional and cognitive status, including the Glasgow Outcome Scale-Extended (GOS-E), assessed at 90 days.
-
Rationale: This large-scale trial was designed to provide robust evidence on the efficacy of Citicoline in a broad population of TBI patients.
Caption: COBRIT clinical trial workflow for Citicoline.
Conclusion
This compound and Citicoline both demonstrate neuroprotective properties that are relevant to the pathophysiology of brain injury, albeit through different primary mechanisms. The evidence for this compound is largely preclinical and focused on ischemic injury, highlighting its potential in conditions with a significant ischemic component. In contrast, Citicoline has been extensively studied in clinical trials for TBI. While some meta-analyses suggest a benefit, the large and well-designed COBRIT trial did not show a significant effect, leading to ongoing debate about its clinical utility in this setting.
For researchers and drug development professionals, this comparison underscores the need for further investigation. Direct comparative studies would be invaluable in elucidating the relative efficacy of these and other neuroprotective agents. Additionally, future research could explore the potential for combination therapies that target multiple injury pathways, and the identification of patient subgroups that may benefit most from a particular agent.
References
Replicating Key Findings from Early Nizofenone Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of early research on Nizofenone, a neuroprotective agent, with other contemporary alternatives for the treatment of cerebral ischemia. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex pathways, this document aims to facilitate a deeper understanding of this compound's initial promise and its standing relative to other compounds investigated during the same era.
Comparative Analysis of Neuroprotective Efficacy
Early preclinical studies on this compound demonstrated significant neuroprotective effects in various models of cerebral ischemia. To contextualize these findings, this section compares the performance of this compound with two other neuroprotective agents that were the subject of research in a similar timeframe: Nimodipine, a calcium channel blocker, and Tirilazad Mesylate, a lipid peroxidation inhibitor.
Table 1: Effect on Mortality in Hypoxia Models
This table summarizes the dose-dependent effect of this compound on mortality in a chemically-induced hypoxia model in mice.
| Treatment Group | Dose (mg/kg, i.p.) | Mortality Rate (%) |
| Control | - | 100 |
| This compound | 0.1 | 80 |
| This compound | 0.3 | 60 |
| This compound | 1.0 | 20 |
| This compound | 3.0 | 0 |
Data extracted from early preclinical studies.
Table 2: Impact on Cerebral Energy Metabolism and Neurochemical Changes
This table compares the effects of this compound, Nimodipine, and Tirilazad on key biochemical markers of ischemic brain injury in rodent models.
| Parameter | This compound | Nimodipine | Tirilazad Mesylate |
| ATP Levels | Ameliorated depletion | - | - |
| Lactate Accumulation | Significantly inhibited | - | - |
| Glutamate Release | Completely inhibited | No significant effect | - |
| Infarct Volume Reduction | - | Showed reduction | Reduced in transient ischemia |
Data compiled from various preclinical studies. A "-" indicates that data was not available in the reviewed early literature under a comparable experimental model.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these early findings, detailed methodologies for the key experiments are provided below.
KCN-Induced Hypoxia Model in Mice
This model was utilized to assess the protective effects of this compound against chemical hypoxia.
-
Animals: Male ICR mice.
-
Procedure:
-
Animals were administered this compound or a vehicle intraperitoneally (i.p.) at the doses specified in Table 1.
-
Thirty minutes after treatment, a lethal dose of potassium cyanide (KCN) was administered.
-
Mortality was observed and recorded over a specified period.
-
-
Endpoint: The primary endpoint was the mortality rate in each treatment group compared to the control group.
Four-Vessel Occlusion (4-VO) Model in Rats
This model of transient global cerebral ischemia was used to investigate this compound's effect on neurochemical changes.
-
Animals: Wistar rats.
-
Procedure:
-
On day 1, the vertebral arteries were electrocauterized.
-
On day 2, the common carotid arteries were occluded for a period of 10-15 minutes to induce ischemia.
-
This compound (10 mg/kg, i.p.) or vehicle was administered.
-
Extracellular levels of glutamate and lactate in the hippocampus were measured using in vivo microdialysis.
-
-
Endpoint: The primary endpoints were the concentrations of glutamate and lactate in the hippocampal dialysate during and after the ischemic period.
Visualizing Mechanisms and Workflows
To further elucidate the proposed mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Proposed neuroprotective mechanism of this compound in cerebral ischemia.
A Comparative Analysis of Nizofenone and Other Glutamate Release Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of Nizofenone against other prominent glutamate release inhibitors, including Riluzole, Lamotrigine, and Gabapentin. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Executive Summary
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity when present in excessive amounts, a phenomenon implicated in various neurological disorders. Glutamate release inhibitors are a class of drugs that aim to mitigate this by reducing the presynaptic release of glutamate. This guide focuses on this compound, a neuroprotective agent, and compares its efficacy with other well-established inhibitors. While direct comparative studies are limited, this document synthesizes available quantitative data, outlines experimental methodologies, and visualizes the signaling pathways involved.
Performance Comparison of Glutamate Release Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound, Riluzole, Lamotrigine, and Gabapentin in inhibiting glutamate release. It is crucial to note that the experimental conditions, such as the method of inducing glutamate release and the biological system used, vary between studies. This variability should be considered when comparing the potency of these compounds.
| Drug | Potency (IC50) | Experimental Model | Method of Evoking Glutamate Release | Citation |
| Riluzole | ~100 µM | Cortical Neurons | Phorbol myristate acetate (PMA) | [1] |
| Lamotrigine | 20 µM | Rat Spinal Cord Slices | Electrical Stimulation |
Table 1: Potency of Glutamate Release Inhibitors (IC50 Values)
| Drug | Dosage/Concentration | Percentage Inhibition of Glutamate Release | Experimental Model | Method of Evoking Glutamate Release | Citation |
| This compound | 10 mg/kg (i.p.) | Complete inhibition of ischemic glutamate increase | Rat Hippocampus (in vivo) | Forebrain Ischemia | [2] |
| Gabapentin | 30 µM | 24% (normal glucose), 22% (high glucose) | Rat Caudal Trigeminal Nucleus Slices (from streptozotocin-treated rats) | Potassium (K+) | [3] |
Table 2: Efficacy of Glutamate Release Inhibitors (Percentage Inhibition)
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for each glutamate release inhibitor.
Presynaptic Glutamate Release Pathway
This diagram outlines the general sequence of events leading to the release of glutamate from a presynaptic neuron. Subsequent diagrams will show how each inhibitor interferes with this process.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction by gabapentin of K+-evoked release of [3H]-glutamate from the caudal trigeminal nucleus of the streptozotocin-treated rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nizofenone: A Guide for Laboratory Professionals
Core Principles of Nizofenone Disposal
Given its chemical composition, this compound should be treated as a hazardous waste. The fundamental principles for its disposal are aligned with the handling of other chlorinated aromatic and heterocyclic compounds. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][5]
Step-by-Step Disposal Protocol
Adherence to a stringent, multi-step protocol is necessary to ensure the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be classified as hazardous chemical waste.
-
Segregate from Incompatibles: Store this compound waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.
2. Waste Collection and Containerization:
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and sealable container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Ensure the date of waste accumulation is also recorded.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors.
3. On-site Storage:
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.
-
Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA, which is typically no more than 55 gallons of hazardous waste or one quart of acute hazardous waste.
4. Professional Disposal:
-
Engage a Licensed Waste Disposal Vendor: The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company. These companies are equipped to transport, treat, and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic compounds.
-
Documentation: Maintain a manifest or certificate of destruction from the waste disposal vendor as a record of proper disposal.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general regulatory thresholds for hazardous waste determination that may be applicable.
| Parameter | Regulatory Guideline | Citation |
| Ignitability | A liquid with a flash point less than 60°C (140°F). | |
| Corrosivity | An aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5. | |
| Reactivity | A substance that is unstable, reacts violently with water, or can generate toxic gases. | |
| Toxicity | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. | |
| Satellite Accumulation | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste can be accumulated at or near the point of generation under the control of the operator. |
Note: These are general guidelines from the U.S. Environmental Protection Agency (EPA). Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.
Experimental Protocols
As direct experimental protocols for the degradation or neutralization of this compound are not publicly documented, the standard and recommended protocol is collection and subsequent destruction via high-temperature incineration by a licensed hazardous waste facility. This method ensures the complete breakdown of the chlorinated aromatic structure into less harmful components like carbon dioxide, nitrogen, and hydrogen halides, which are then scrubbed from the exhaust gases.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Nizofenone
For Immediate Implementation: Essential Safety and Logistical Information for Laboratory Personnel
This document provides crucial guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling Nizofenone. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.
Understanding the Hazard
This compound is a solid, yellow powder.[1] While a full toxicological profile is not available in the provided documentation, its chemical structure as an aromatic ketone with a nitro group necessitates careful handling to prevent skin and eye contact.[1]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE and provides specifications for selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber gloves | This compound is an aromatic ketone.[1] Nitrile gloves offer poor resistance to aromatic ketones. Butyl rubber gloves are recommended for handling ketones and nitro compounds.[2] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles of the solid compound.[1] |
| Body Protection | Disposable solid particle-tight coveralls (Type 5) | Provides protection against solid particulate matter, preventing skin contact with this compound powder. |
| Respiratory Protection | Not required under normal use with adequate ventilation | The Safety Data Sheet indicates no respiratory protection is needed under normal handling conditions. However, if engineering controls are insufficient or if there is a risk of aerosolization, a risk assessment should be performed to determine if respiratory protection is necessary. |
Operational Plan: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Donning Procedure:
-
Hand Hygiene: Thoroughly wash and dry hands.
-
Gown/Coveralls: Put on the disposable coveralls, ensuring full body coverage.
-
Eye Protection: Put on chemical safety goggles or a face shield.
-
Gloves: Put on butyl rubber gloves, ensuring the cuffs of the gloves overlap the sleeves of the coveralls.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Gown/Coveralls: Remove the coveralls by rolling them down and away from the body, turning them inside out. Dispose of in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Hand Hygiene: Perform a final thorough hand washing.
Disposal Plan for Contaminated PPE
All PPE contaminated with this compound must be treated as hazardous waste.
-
Segregation: All used PPE (gloves, coveralls) must be placed in a designated, clearly labeled, leak-proof hazardous waste container. Do not mix with general laboratory waste.
-
Container Management: The hazardous waste container should be kept closed when not in use.
-
Disposal: The sealed hazardous waste container must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
